2,2-Dimethylhexanal
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2-dimethylhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-4-5-6-8(2,3)7-9/h7H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGEITMLMCONAGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335165 | |
| Record name | Hexanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
996-12-3 | |
| Record name | Hexanal, 2,2-dimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80335165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Dimethylhexanal: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental data for 2,2-Dimethylhexanal. The information is intended to support research and development activities where this compound may be of interest.
Chemical Structure and Identifiers
This compound is a branched-chain aldehyde. Its structure consists of a hexane backbone with two methyl groups attached to the second carbon atom and an aldehyde functional group at the first carbon position.
Key Identifiers:
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Weight | 128.21 g/mol | [1] |
| Boiling Point | 167.67°C (estimate) | [3] |
| Melting Point | 13.5°C (estimate) | [3] |
| Density | 0.8310 g/cm³ (estimate) | [3] |
| Refractive Index | 1.4159 (estimate) | [3] |
| LogP | 2.40170 | [3] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly) | [3] |
Experimental Protocols
While specific experimental protocols for the synthesis of this compound were not found in the provided search results, a general procedure for a related transformation, the asymmetric reduction of an aldehyde to an alcohol, is detailed below. This can serve as a foundational method for transformations involving this compound.
Protocol: Asymmetric Reduction of 2-Methylhexanal
This protocol describes the enantioselective reduction of a similar aldehyde, 2-methylhexanal, to its corresponding alcohol using a CBS-oxazaborolidine catalyst. This methodology is often applicable to other aldehydes.
Materials:
-
2-Methylhexanal
-
(R)-CBS-oxazaborolidine solution (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add the (R)-CBS-oxazaborolidine solution (0.1 eq).[6]
-
Cool the flask to 0 °C in an ice bath.[6]
-
Stir the mixture at 0 °C for 15 minutes.[6]
-
Slowly add a solution of 2-methylhexanal (1.0 eq) in anhydrous THF to the reaction mixture over 30 minutes.[6]
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) until the starting material is consumed.[6]
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of methanol.[6]
-
Add 1 M HCl and stir for 30 minutes.[6]
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).[6]
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.[6]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude product by flash chromatography.
Visualizations
Logical Relationship of this compound
Caption: Structural relationship of this compound to its parent alkane.
Experimental Workflow: Aldehyde Reduction and Workup
Caption: General experimental workflow for the reduction of an aldehyde.
Safety Information
This compound is classified as a flammable liquid and vapor.[1] It is also known to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Handling Precautions:
-
Handle in a well-ventilated place.[5]
-
Wear suitable protective clothing, including gloves and eye/face protection.[5]
-
Avoid contact with skin and eyes.[5]
-
Keep away from heat, sparks, open flames, and hot surfaces.[7]
-
Use non-sparking tools.[5]
-
Take precautionary measures against static discharge.[7]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
For long-term storage, an inert atmosphere in a freezer at under -20°C is recommended.
References
- 1. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hexanal, 2,2-dimethyl- [webbook.nist.gov]
- 3. This compound|lookchem [lookchem.com]
- 4. PubChemLite - Hexanal, 2,2-dimethyl- (C8H16O) [pubchemlite.lcsb.uni.lu]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2,2-Dimethylhexanal (CAS: 996-12-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylhexanal, with a CAS number of 996-12-3, is an organic compound classified as a branched aldehyde. While its presence has been identified in the plant species Agastache foeniculum[1], comprehensive research into its biological activity and potential therapeutic applications remains limited. This technical guide provides a consolidated overview of its known physicochemical properties, a proposed synthesis methodology based on established chemical principles, and its toxicological profile. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. The data is compiled from various chemical databases and computational models.
Table 1: Physicochemical Data of this compound
| Property | Value | Source |
| Identifiers | ||
| CAS Number | 996-12-3 | [1] |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₈H₁₆O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| InChI Key | PGEITMLMCONAGQ-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CCCCC(C)(C)C=O | [1] |
| Physical Properties | ||
| Boiling Point | 167.67 °C (estimate) | LookChem |
| Melting Point | 13.5 °C (estimate) | LookChem |
| Density | 0.8310 g/cm³ (estimate) | LookChem |
| Solubility | ||
| Water | Log10WS: -2.21 (estimate) | Cheméo |
| Organic Solvents | Chloroform (Sparingly), DMSO (Slightly) | LookChem |
| Other Properties | ||
| LogP (Octanol/Water) | 2.402 (estimate) | Cheméo |
| Refractive Index | 1.4159 (estimate) | LookChem |
| Polar Surface Area | 17.07 Ų | LookChem |
Synthesis Methodology
Proposed Experimental Protocol: Oxidation of 2,2-Dimethylhexan-1-ol
Materials:
-
2,2-Dimethylhexan-1-ol
-
Dess-Martin periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 2,2-dimethylhexan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin periodinane (1.1 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Expected Outcome:
This procedure is expected to yield this compound in good to excellent yields, given the reliability of DMP oxidation for primary alcohols.
Synthesis Workflow Diagram
Figure 1: Proposed Synthesis Workflow for this compound
Biological Activity and Mechanism of Action
Currently, there is a significant lack of data in the public domain regarding the biological activity, mechanism of action, and metabolic pathways of this compound. Its identification in Agastache foeniculum suggests a natural origin, but its physiological role, if any, has not been elucidated. No studies detailing its interaction with specific receptors or its metabolic fate in biological systems have been found. This represents a considerable knowledge gap and an area ripe for future research.
Due to the absence of information on its biological interactions, no signaling pathway diagrams can be provided at this time.
Toxicology and Safety Information
The toxicological profile of this compound is not extensively studied. However, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is associated with the following hazards.
Table 2: GHS Hazard Classification for this compound
| Hazard Class | Hazard Statement | Pictogram |
| Flammable liquids | H226: Flammable liquid and vapor | 🔥 |
| Skin corrosion/irritation | H315: Causes skin irritation | ❗ |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | ❗ |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | ❗ |
Source: PubChem[1]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a branched-chain aldehyde with well-defined physicochemical properties but a largely unexplored biological and toxicological profile. This guide provides a comprehensive summary of the currently available data and proposes a viable synthetic route to facilitate further research. The significant lack of information on its biological activity presents a clear opportunity for investigation by researchers in natural product chemistry, pharmacology, and drug discovery to uncover its potential physiological roles and therapeutic applications.
References
Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 2,2-dimethylhexanal. Understanding the fragmentation pathways of this branched-chain aldehyde is crucial for its unambiguous identification and quantification in complex matrices, a common requirement in pharmaceutical development, flavor and fragrance analysis, and metabolomics research. This document outlines the core fragmentation mechanisms, presents key mass spectral data, and provides a detailed experimental protocol for its analysis.
Core Concepts in the Fragmentation of this compound
The mass spectrum of this compound is characterized by several key fragmentation pathways common to aliphatic aldehydes, namely alpha-cleavage and McLafferty rearrangement. The presence of a quaternary carbon at the C2 position, however, introduces unique features to its fragmentation pattern, influencing the relative abundance of characteristic ions.
Upon electron ionization, a molecular ion ([M]•+) is formed, which then undergoes a series of fragmentation reactions to yield smaller, charged fragments. The relative abundance of these fragments provides a unique "fingerprint" for the molecule.
Mass Spectral Data
The electron ionization mass spectrum of this compound is dominated by specific fragments resulting from predictable cleavage events. The molecular ion is often of low abundance. The most significant peaks are summarized below.[1]
| m/z | Proposed Fragment Ion | Relative Intensity | Fragmentation Pathway |
| 128 | [C8H16O]•+ | Low | Molecular Ion |
| 72 | [C4H8O]•+ | High | McLafferty Rearrangement |
| 57 | [C4H9]+ | Base Peak | Alpha-Cleavage |
| 43 | [C3H7]+ | High | Alpha-Cleavage |
| 41 | [C3H5]+ | High | Subsequent fragmentation |
Major Fragmentation Pathways
The primary fragmentation routes for this compound under electron ionization are detailed below.
Alpha-Cleavage
Alpha-cleavage involves the breaking of the bond between the carbonyl carbon and the adjacent carbon atom (the C1-C2 bond). This is a highly favored fragmentation pathway for aldehydes. In the case of this compound, this cleavage leads to the formation of a stable tertiary carbocation and an acyl radical.
-
Formation of the m/z 57 ion (Base Peak): Cleavage of the C1-C2 bond results in the loss of a formyl radical (•CHO) and the formation of a tert-butyl carbenium ion ([C(CH3)3]+), which is observed as the base peak at m/z 57.
-
Formation of the m/z 43 ion: Alternatively, cleavage can result in the formation of an acylium ion ([CH3-CH2-CH2-C(CH3)2]+) and a methyl radical. However, the more prominent pathway involves the formation of the propyl cation ([CH3CH2CH2]+) at m/z 43.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. This process involves the intramolecular transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α-β carbon-carbon bond.
-
Formation of the m/z 72 ion: this compound possesses γ-hydrogens on the butyl chain. The McLafferty rearrangement results in the formation of a neutral butene molecule and a charged enol radical cation ([CH2=C(OH)C(CH3)2]•+) with an m/z of 72.
Visualization of Fragmentation Pathways
The following diagrams illustrate the key fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The following protocol provides a detailed methodology for the analysis of this compound using a standard gas chromatography-mass spectrometry system.
1. Sample Preparation
-
For liquid samples (e.g., in a non-volatile solvent), a direct injection of a diluted sample (e.g., 1 µL of a 1-10 ppm solution in hexane or methanol) is appropriate.
-
For solid or complex matrices, sample extraction (e.g., solid-phase microextraction - SPME) or headspace analysis is recommended to isolate the volatile aldehyde.
2. Gas Chromatography (GC) Conditions
-
Injector:
-
Injection Mode: Splitless or split (e.g., 20:1 split ratio)
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Column:
-
Type: A non-polar or medium-polarity capillary column is suitable, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a polyethylene glycol (e.g., DB-WAX) column.
-
Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Scan Range: m/z 35 - 350
-
Solvent Delay: 3 minutes (to prevent filament damage from the solvent peak)
4. Data Analysis
-
The acquired mass spectra are compared with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for compound identification.
-
Quantification is typically performed by integrating the peak area of a characteristic ion (e.g., m/z 57 for this compound) and comparing it to a calibration curve generated from standards of known concentrations.
Logical Workflow for Analysis
The logical workflow for the identification and characterization of this compound using GC-MS is depicted below.
Caption: Experimental workflow for GC-MS analysis.
References
The Elusive Presence of 2,2-Dimethylhexanal in the Plant Kingdom: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide delves into the current scientific understanding of the natural occurrence of 2,2-Dimethylhexanal in plants. While the presence of this branched-chain aldehyde has been noted in the literature, a comprehensive quantitative analysis across the plant kingdom remains elusive. This document provides a thorough review of its reported occurrence, explores potential biosynthetic pathways, and details the experimental protocols necessary for its detection and quantification.
Natural Occurrence: A Singular and Uncorroborated Finding
Initial database entries list this compound as a volatile compound found in anise hyssop (Agastache foeniculum). However, a thorough review of multiple independent studies on the chemical composition of Agastache foeniculum essential oil fails to corroborate this finding[1][2][3][4][5]. These studies consistently identify major constituents such as estragole, menthone, pulegone, and limonene, with no mention of this compound.
This discrepancy suggests that this compound may be, at best, a trace component of Agastache foeniculum's volatile profile, detectable only under specific conditions or with highly sensitive analytical techniques. It is also possible that the initial report was an anomaly or a misidentification. To date, no quantitative data on the concentration of this compound in Agastache foeniculum or any other plant species has been published in peer-reviewed literature.
Table 1: Reported Natural Occurrence of this compound in Plants
| Plant Species | Family | Plant Part | Concentration Data | Reference |
| Agastache foeniculum (Anise Hyssop) | Lamiaceae | Not Specified | Not available | PubChem |
Note: The presence of this compound in Agastache foeniculum has not been consistently verified in subsequent studies.
Potential Biosynthetic Pathways in Plants
While a specific biosynthetic pathway for this compound has not been elucidated in plants, its structure as a branched-chain aldehyde suggests potential origins from common metabolic routes. The following pathways are the most probable sources for its biosynthesis.
Amino Acid Catabolism (Ehrlich Pathway)
The Ehrlich pathway is a well-established route for the formation of branched-chain aldehydes and alcohols from the catabolism of amino acids. In this pathway, amino acids undergo transamination to form α-keto acids, which are then decarboxylated to aldehydes. This compound could theoretically be derived from the catabolism of a non-standard amino acid with a corresponding branched side chain.
Fatty Acid Metabolism
Plants produce a wide array of volatile aldehydes from the oxidation of fatty acids. While the common C6 and C9 aldehydes are derived from linoleic and linolenic acids, the unique dimethylated structure of this compound suggests a more complex or modified fatty acid precursor.
Below is a generalized diagram illustrating a potential biosynthetic logic for branched-chain aldehydes in plants.
Experimental Protocols for Detection and Quantification
The analysis of volatile organic compounds (VOCs) like this compound from plant matrices requires specialized extraction and analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the identification and quantification of such compounds.
Extraction of Volatile Compounds
Several methods can be employed to extract volatile compounds from plant tissues, each with its own advantages and limitations.
-
Headspace Solid-Phase Microextraction (HS-SPME): A solvent-free technique where a coated fiber is exposed to the headspace above the sample to adsorb volatiles. It is a sensitive and widely used method for analyzing plant volatiles.
-
Steam Distillation (SD): A traditional method where steam is passed through the plant material to vaporize the volatile compounds, which are then condensed and collected.
-
Solvent Extraction (SE): This method involves the use of an organic solvent to extract the volatile compounds from the plant material.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Following extraction, the volatile compounds are separated and identified using GC-MS.
-
Gas Chromatography (GC): The extracted volatiles are injected into a GC system, where they are separated based on their boiling points and affinity for the stationary phase of the capillary column.
-
Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification by comparison to spectral libraries.
For quantitative analysis, an internal standard is typically added to the sample before extraction. The peak area of the target analyte is then compared to the peak area of the internal standard to determine its concentration.
The following diagram illustrates a typical workflow for the analysis of plant volatiles.
Conclusion and Future Directions
The natural occurrence of this compound in plants remains an open question. The singular, uncorroborated report of its presence in Agastache foeniculum highlights the need for further, more sensitive analytical studies to confirm its existence and quantify its concentration in this and other plant species.
Future research should focus on:
-
Targeted analysis of Agastache foeniculum and other aromatic plants using high-resolution GC-MS to definitively confirm or refute the presence of this compound.
-
Metabolomic studies to identify potential precursors and elucidate the biosynthetic pathway of this and other branched-chain aldehydes in plants.
-
Screening of a wider range of plant species , particularly those known to produce unusual volatile compounds, to identify potential natural sources of this compound.
A deeper understanding of the biosynthesis and natural distribution of this compound could have implications for the flavor and fragrance industry, as well as for understanding plant-insect interactions and other ecological roles of plant volatiles.
References
- 1. Agastache Species (Lamiaceae) as a Valuable Source of Volatile Compounds: GC–MS Profiling and Investigation of In Vitro Antibacterial and Cytotoxic Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemistry and bioactivity of aromatic and medicinal plants from the genus Agastache (Lamiaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
2,2-Dimethylhexanal: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Volatile Organic Compound
Abstract
2,2-Dimethylhexanal is a branched-chain aliphatic aldehyde that has been identified as a volatile organic compound (VOC) in certain natural products. While specific research on this compound is limited, its structural class suggests potential roles in flavor chemistry, environmental science, and as a biomarker of interest. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, outlines adaptable experimental protocols for its analysis, and explores its potential biological significance by drawing parallels with other well-studied aldehydes. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development interested in the study of this and similar volatile organic compounds.
Introduction
Volatile organic compounds (VOCs) are a diverse class of carbon-containing chemicals that readily evaporate at room temperature. They are of significant interest across various scientific disciplines due to their roles as flavor and aroma constituents, environmental pollutants, and potential biomarkers for disease. This compound, a member of the branched-chain aldehyde family, represents a specific VOC with potential applications and biological effects that are yet to be fully elucidated. This guide synthesizes the currently available information on this compound and provides a framework for its further investigation.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for developing analytical methods and predicting its environmental fate and biological interactions. The available data, largely based on computational estimations and database entries, are summarized below.
| Property | Value | Reference |
| Molecular Formula | C8H16O | [1] |
| Molecular Weight | 128.21 g/mol | [1] |
| CAS Number | 996-12-3 | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point (est.) | 167.67 °C | |
| Melting Point (est.) | 13.5 °C | |
| Density (est.) | 0.8310 g/cm³ | |
| LogP (est.) | 2.40170 | |
| Solubility | Chloroform (Sparingly), DMSO (Slightly) | |
| Kovats Retention Index | Semi-standard non-polar: 990.5, 995.5; Standard polar: 1452 | [1] |
Occurrence
To date, the documented natural occurrence of this compound is limited. It has been reported as a volatile component in Agastache foeniculum, commonly known as anise hyssop, a perennial plant in the mint family.[1] The biosynthesis of branched-chain aldehydes in nature often arises from the degradation of amino acids. Further research is required to identify other potential natural sources of this compound and to quantify its presence in various matrices.
Experimental Protocols
While specific validated methods for the quantitative analysis of this compound are not widely published, established protocols for other volatile aldehydes can be readily adapted. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of such compounds in various sample types.
General Experimental Workflow for VOC Analysis
The following diagram illustrates a typical workflow for the analysis of volatile organic compounds like this compound from a given sample matrix.
Representative HS-SPME-GC-MS Protocol
The following table outlines a starting point for the development of a validated method for this compound analysis. Optimization of these parameters will be necessary for specific sample matrices and instrumentation.
| Parameter | Recommended Conditions |
| Sample Preparation | Place 1-5 g (solid) or 1-5 mL (liquid) of sample into a 20 mL headspace vial. For aqueous samples, add NaCl to saturate. |
| SPME Fiber | Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) |
| Incubation/Extraction | Equilibrate sample at 40-60 °C for 15 min, then expose the fiber to the headspace for 30 min with agitation. |
| GC Inlet | 250 °C, Splitless mode for 1-2 min. |
| Column | Mid-polar (e.g., DB-624) or non-polar (e.g., DB-5ms) capillary column (30 m x 0.25 mm x 0.25 µm). |
| Oven Program | Initial temp 40 °C (hold 2 min), ramp at 10 °C/min to 250 °C (hold 5 min). |
| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min. |
| MS Transfer Line | 250 °C |
| Ion Source | 230 °C, Electron Ionization (EI) at 70 eV. |
| Mass Analyzer | Scan mode (m/z 40-300) for identification. Selected Ion Monitoring (SIM) for quantification, using characteristic ions. |
Potential Biological Significance
Direct studies on the biological activity and metabolic fate of this compound have not been reported. However, the broader class of aldehydes is known to exhibit significant biological effects, primarily due to the electrophilic nature of the aldehyde functional group, which can react with nucleophilic cellular macromolecules.
Toxicity and Cellular Stress
Aldehydes are known to be cytotoxic and can induce cellular stress.[2] This toxicity is often mediated through the formation of adducts with proteins and DNA. Aldehydes can react with the primary amine groups of lysine residues and the sulfhydryl groups of cysteine residues in proteins, leading to altered protein structure and function. Such modifications can disrupt cellular processes and trigger stress responses.
Furthermore, aldehydes are implicated in oxidative stress. They can be generated endogenously through lipid peroxidation and can also contribute to the generation of reactive oxygen species (ROS).[3][4] This can lead to a cascade of cellular damage and the activation of stress-related signaling pathways.
Potential Signaling Pathways
Based on studies of other aldehydes, this compound could potentially modulate various cellular signaling pathways. For instance, formaldehyde has been shown to activate YAP and NF-κB signaling, pathways involved in cell proliferation, inflammation, and survival.[2][5] Aldehydes can also induce a stress response pathway to repair RNA-protein crosslinks, a form of cellular damage caused by these reactive molecules.[6]
The following diagram illustrates a potential, generalized signaling cascade that could be initiated by aldehyde-induced cellular stress.
Metabolism
The primary metabolic pathway for the detoxification of aldehydes in the body is oxidation to the corresponding carboxylic acid, a reaction catalyzed by aldehyde dehydrogenases (ALDHs).[3][7] It is plausible that this compound is metabolized via this pathway to 2,2-dimethylhexanoic acid, which would then be further metabolized or excreted. The efficiency of this metabolic clearance would be a key determinant of the potential in vivo effects of this compound.
Future Directions
The study of this compound is still in its infancy. Future research should focus on the following areas:
-
Quantitative Occurrence: Development and application of validated analytical methods to determine the concentration of this compound in a wide range of samples, including food, beverages, environmental matrices, and biological specimens.
-
Biological Activity: In vitro and in vivo studies to elucidate the specific biological effects of this compound, including its cytotoxicity, genotoxicity, and its impact on cellular signaling pathways.
-
Metabolism and Toxicokinetics: Investigation of the metabolic fate of this compound and its pharmacokinetic profile to understand its absorption, distribution, metabolism, and excretion.
-
Biomarker Potential: Exploration of this compound as a potential biomarker for specific dietary exposures, metabolic states, or disease conditions.
Conclusion
This compound is a volatile organic compound with defined physicochemical properties but a largely unexplored biological role. Based on the known reactivity and biological effects of other aldehydes, it is plausible that this compound could have significant interactions with biological systems. This technical guide provides a starting point for researchers and drug development professionals by consolidating the current knowledge and outlining methodologies for its further investigation. The elucidation of the sources, biological activities, and metabolic pathways of this compound will contribute to a broader understanding of the complex roles of VOCs in science and medicine.
References
- 1. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Aldehyde Dehydrogenases in Cellular Responses to Oxidative/electrophilic Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. opus.bsz-bw.de [opus.bsz-bw.de]
- 6. Scientists discover a new stress response pathway for repairing RNA-protein crosslinks caused by toxic aldehydes | COM / Unit Communication and Media [press.uni-mainz.de]
- 7. Aldehyde toxicity and metabolism: the role of aldehyde dehydrogenases in detoxification, drug resistance and carcinogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety and Handling of 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 2,2-Dimethylhexanal (CAS No. 996-12-3), a flammable and irritant aliphatic aldehyde. The following sections detail the physical and chemical properties, hazard classifications, handling and storage procedures, emergency measures, and relevant experimental protocols.
Chemical and Physical Properties
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O | --INVALID-LINK--[1], --INVALID-LINK--[2] |
| Molecular Weight | 128.21 g/mol | --INVALID-LINK--[1] |
| Boiling Point | 167.67°C (estimate) | --INVALID-LINK--[2] |
| Density | 0.8310 g/cm³ (estimate) | --INVALID-LINK--[2] |
| Melting Point | 13.5°C (estimate) | --INVALID-LINK--[2] |
| Solubility | Chloroform (Sparingly), DMSO (Slightly) | --INVALID-LINK--[2] |
| Appearance | Colorless clear liquid (est) | --INVALID-LINK--[3] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table outlines its GHS classification.
| Hazard Class | Category | Hazard Statement |
| Flammable Liquids | 3 | H226: Flammable liquid and vapor |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 | H335: May cause respiratory irritation |
GHS Pictograms:
-
Flame (GHS02)
-
Exclamation Mark (GHS07)
Signal Word: Warning
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risks associated with this compound.
Handling:
-
Use in a well-ventilated area or under a fume hood.
-
Avoid contact with skin and eyes.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools.
-
Take precautionary measures against static discharge.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as oxidizing agents, strong bases, and reducing agents.
-
The recommended storage temperature is 4°C, under an inert atmosphere.[2]
First Aid Measures
The following diagram outlines the recommended first aid procedures in case of exposure to this compound.
First aid procedures for this compound exposure.
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the diagram below.
Workflow for handling a this compound spill.
Experimental Protocols for Safety Assessment
Standardized testing methodologies, such as those provided by the Organisation for Economic Co-operation and Development (OECD), are used to determine the safety profile of chemicals.
Acute Oral Toxicity:
The acute oral toxicity of a substance is typically determined using one of the following OECD guidelines:
-
OECD Guideline 420: Acute Oral Toxicity - Fixed Dose Procedure: This method involves administering the substance at a series of fixed dose levels to a small number of animals of a single sex.
-
OECD Guideline 423: Acute Oral Toxicity - Acute Toxic Class Method: This is a stepwise procedure with the use of 3 animals of a single sex per step. The outcome is the classification of the substance into a toxicity class.
-
OECD Guideline 425: Acute Oral Toxicity - Up-and-Down Procedure: This is a sequential test where the dose for each subsequent animal is adjusted up or down depending on the outcome for the previous animal.
Flash Point Determination:
-
Pensky-Martens Closed-Cup Method (ASTM D93): Suitable for fuel oils, lubricating oils, and other homogeneous liquids.
-
Tag Closed-Cup Method (ASTM D56): Used for liquids with a flash point below 93°C.
-
Cleveland Open-Cup Method (ASTM D92): Generally used for less volatile liquids with higher flash points.
Given its classification, it is recommended to handle this compound as a substance with a flash point that could be near or below typical laboratory ambient temperatures.
Personal Protective Equipment (PPE)
The following table details the recommended personal protective equipment when handling this compound.
| PPE Category | Recommendation |
| Eye/Face Protection | Chemical safety goggles or a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber, neoprene, or butyl rubber). Lab coat or chemical-resistant apron. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator with organic vapor cartridges. |
Disclaimer: This document is intended as a guide and should not be considered a substitute for a comprehensive safety data sheet (SDS) or professional safety advice. Always consult the SDS for the most current and detailed safety information before handling any chemical.
References
Methodological & Application
Application Note and Protocol for the Quantification of 2,2-Dimethylhexanal using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive protocol for the quantitative analysis of 2,2-Dimethylhexanal in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the volatile and reactive nature of aldehydes, this protocol incorporates a derivatization step using O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to enhance stability, chromatographic separation, and detection sensitivity.[1][2][3] The inclusion of deuterated internal standards is recommended for optimal accuracy and precision.[4] This method is suitable for trace-level quantification of this compound in complex samples relevant to environmental, food science, and biomedical research.
Introduction
This compound is a volatile organic compound of interest in various fields. Accurate and reliable quantification is crucial for understanding its role in different chemical and biological systems. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical technique for the separation, identification, and quantification of volatile compounds like this compound.[5] However, the direct analysis of aldehydes can be challenging due to their polarity and thermal instability.[3]
To overcome these challenges, a derivatization step is often employed.[2][6] PFBHA is a widely used derivatizing agent that reacts with the carbonyl group of aldehydes to form stable oxime derivatives.[1][3] These derivatives are more volatile, less polar, and exhibit excellent ionization efficiency, making them ideal for GC-MS analysis.[3] This protocol details a robust method for the quantification of this compound, including sample preparation, derivatization, GC-MS analysis, and data processing.
Experimental Workflow
Caption: Experimental workflow for the GC-MS quantification of this compound.
Quantitative Data Summary
The following tables provide an example of how to structure the quantitative data obtained from the GC-MS analysis.
Table 1: Calibration Curve Data for this compound-PFBHA Derivative
| Concentration (ng/mL) | Peak Area Ratio (Analyte/Internal Standard) |
| 1 | User Data |
| 5 | User Data |
| 10 | User Data |
| 25 | User Data |
| 50 | User Data |
| 100 | User Data |
| R² | >0.99 |
Table 2: Method Validation Parameters
| Parameter | Result | Acceptance Criteria |
| Linearity (R²) | User Data | ≥ 0.995 |
| Limit of Detection (LOD) (ng/mL) | User Data | - |
| Limit of Quantification (LOQ) (ng/mL) | User Data | - |
| Precision (%RSD, n=6) | User Data | < 15% |
| Accuracy (Recovery %) | User Data | 80-120% |
| Specificity | No interfering peaks at the retention time of the analyte | No interference |
Experimental Protocols
1. Reagents and Materials
-
Internal Standard (e.g., Deuterated this compound or other suitable labeled aldehyde)
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)[1][3]
-
Solvents: Hexane, Methanol, Dichloromethane (GC or HPLC grade)[9][10]
-
Reagent Grade Water
-
Hydrochloric Acid (HCl)
-
Sodium Chloride (NaCl)
-
Sodium Sulfate (anhydrous)
-
Glassware: 15 mL screw-cap vials, autosampler vials with inserts
2. Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of the internal standard in methanol.
-
Working Standard Solutions: Serially dilute the stock solutions with methanol to prepare a series of working standards for the calibration curve (e.g., 1, 5, 10, 25, 50, 100 ng/mL).
3. Sample Preparation and Derivatization
-
Sample Collection: Collect 1 mL of the liquid sample or a known weight of the solid sample in a 15 mL screw-cap vial. For solid samples, add a suitable solvent to extract the analyte.
-
Internal Standard Spiking: Add a known amount of the internal standard working solution to each sample, calibration standard, and blank.
-
Derivatization:
-
Extraction:
-
Add 1 mL of hexane to the vial.
-
Vortex vigorously for 1 minute to extract the PFBHA-oxime derivatives.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (hexane) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a 2 mL autosampler vial for GC-MS analysis.
-
4. GC-MS Analysis
The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and sample matrix.
Table 3: GC-MS Instrument Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B or equivalent[11] |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent[11] |
| Inlet Temperature | 250°C[11] |
| Injection Volume | 1 µL (splitless mode)[11][13] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temp 60°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 5977B MSD or equivalent[11] |
| Ionization Mode | Electron Ionization (EI) at 70 eV[11] |
| Mass Range | m/z 50-550[11] |
| Data Acquisition | Selected Ion Monitoring (SIM) or Full Scan |
| Transfer Line Temp | 280°C |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
5. Data Analysis and Quantification
-
Peak Identification: Identify the peaks corresponding to the this compound-PFBHA derivative and the internal standard based on their retention times and mass spectra. The mass spectrum of this compound can be referenced from the NIST WebBook.[7][8]
-
Peak Integration: Integrate the peak areas of the target analyte and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the calibration standards.
-
Quantification: Determine the concentration of this compound in the samples by using the linear regression equation from the calibration curve.
Quality Control
-
Blanks: Analyze a solvent blank and a method blank with each batch of samples to check for contamination.
-
Calibration Verification: Run a mid-level calibration standard periodically to verify the stability of the instrument response.
-
Quality Control Samples: Analyze quality control samples at low, medium, and high concentrations to assess the accuracy and precision of the method.[14]
Conclusion
This application note provides a detailed and robust protocol for the quantification of this compound using GC-MS with PFBHA derivatization. Adherence to this protocol, including proper sample preparation, instrument calibration, and quality control measures, will ensure accurate and reproducible results for researchers, scientists, and drug development professionals.
References
- 1. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 2. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 7. Hexanal, 2,2-dimethyl- [webbook.nist.gov]
- 8. Hexanal, 2,2-dimethyl- [webbook.nist.gov]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Sample preparation (GC-FID, GC-MS) — IMM Instrument Guides 1.0.7 documentation [imm-instruments.science.ru.nl]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. uoguelph.ca [uoguelph.ca]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Structural Elucidation of 2,2-Dimethylhexanal via NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the preparation of a Nuclear Magnetic Resonance (NMR) sample of 2,2-Dimethylhexanal and the subsequent acquisition and interpretation of one-dimensional (1D) and two-dimensional (2D) NMR spectra for its structural elucidation.
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous determination of molecular structures. For a small organic molecule like this compound (C₈H₁₆O), a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments provides a complete picture of its chemical structure, including proton and carbon environments and their connectivity. Proper sample preparation is paramount to acquiring high-quality, high-resolution NMR data. This note details the necessary steps from sample preparation to spectral analysis for the complete structural assignment of this compound.
Data Presentation
High-quality NMR spectra are essential for accurate structural elucidation. The following tables summarize the expected quantitative data for this compound based on predicted NMR spectra. Researchers should replace this with their experimental data for accurate analysis.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, at 500 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~9.4 | s | 1H | - | H-1 (Aldehyde) |
| ~1.3 - 1.4 | m | 2H | - | H-3 |
| ~1.2 - 1.3 | m | 2H | - | H-4 |
| ~1.1 - 1.2 | m | 2H | - | H-5 |
| ~1.0 | s | 6H | - | 2 x CH₃ (C-2) |
| ~0.8 | t | 3H | ~7.0 | H-6 |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, at 125 MHz)
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~205 | CH | C-1 (Aldehyde) |
| ~45 | C | C-2 |
| ~35 | CH₂ | C-3 |
| ~30 | CH₂ | C-4 |
| ~25 | CH₂ | C-5 |
| ~22 | CH₃ | 2 x CH₃ (C-2) |
| ~14 | CH₃ | C-6 |
Experimental Protocols
NMR Sample Preparation
This protocol outlines the steps for preparing a high-quality NMR sample of this compound for analysis.
Materials:
-
This compound
-
Deuterated chloroform (CDCl₃)
-
High-quality 5 mm NMR tube and cap
-
Pasteur pipette
-
Small vial (e.g., 1-dram vial)
-
Analytical balance
Protocol:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial. For ¹³C NMR, a higher concentration of 20-50 mg may be beneficial.
-
Solvent Addition: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial containing the sample. CDCl₃ is a common choice for non-polar to moderately polar organic molecules.
-
Dissolution: Gently swirl or vortex the vial to ensure the complete dissolution of the this compound.
-
Transfer to NMR Tube: Carefully transfer the solution from the vial to the NMR tube using the Pasteur pipette. Avoid transferring any particulate matter. If solids are present, filter the solution through a small cotton plug in the pipette.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
-
Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or ethanol to remove any fingerprints or dust.
Diagram of the NMR Sample Preparation Workflow:
Caption: Workflow for preparing an NMR sample.
NMR Data Acquisition
The following are general protocols for acquiring 1D and 2D NMR spectra on a standard NMR spectrometer. Specific parameters may need to be adjusted based on the instrument and sample concentration.
3.2.1. Spectrometer Setup
-
Insert Sample: Carefully insert the NMR tube into the spinner turbine and place it in the magnet.
-
Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. This ensures field stability during the experiment.
-
Shimming: Shim the magnetic field to achieve a homogeneous field across the sample. This is crucial for obtaining sharp, well-resolved peaks. Automated gradient shimming is recommended if available.
-
Tuning and Matching: Tune and match the probe for both the ¹H and ¹³C frequencies to ensure optimal sensitivity.
3.2.2. ¹H NMR Spectrum
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width (SW): ~12 ppm, centered around 5-6 ppm.
-
Acquisition Time (AQ): ~2-3 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16, depending on concentration.
-
Processing: Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.
3.2.3. ¹³C{¹H} NMR Spectrum
-
Pulse Program: Standard proton-decoupled carbon experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width (SW): ~220 ppm, centered around 100 ppm.
-
Acquisition Time (AQ): ~1-2 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 128 or more, as ¹³C has low natural abundance.
-
Processing: Fourier transform with a small line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ signal at 77.16 ppm.
3.2.4. 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton couplings, typically through 2-3 bonds.
-
Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).
-
Parameters: Use the same spectral width as the ¹H NMR.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 2-4 per increment.
-
Processing: 2D Fourier transform, symmetrization.
3.2.5. 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond proton-carbon correlations.
-
Pulse Program: Standard HSQC experiment (e.g., 'hsqcedetgpsisp2.2' on Bruker instruments for multiplicity editing).
-
Parameters: Set the ¹H spectral width as in the 1D ¹H spectrum and the ¹³C spectral width to cover the expected range of protonated carbons (~0-100 ppm for an aliphatic compound).
-
Number of Increments: 128-256 in the indirect dimension (F1).
-
Number of Scans (NS): 2-8 per increment.
-
Processing: 2D Fourier transform.
3.2.6. 2D HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations, which is crucial for connecting molecular fragments and identifying quaternary carbons.
-
Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Parameters: Set the ¹H and ¹³C spectral widths as in the 1D spectra. Optimize the long-range coupling delay for an average J-coupling of 8-10 Hz.
-
Number of Increments: 256-512 in the indirect dimension (F1).
-
Number of Scans (NS): 4-16 per increment.
-
Processing: 2D Fourier transform.
Diagram of the NMR Data Acquisition and Analysis Workflow:
Caption: Workflow for NMR data acquisition and analysis.
Structural Elucidation Strategy
The following logical workflow outlines the process of piecing together the structure of this compound from the acquired NMR data.
-
¹H NMR Analysis:
-
The singlet around δ 9.4 ppm is characteristic of an aldehyde proton.
-
The singlet integrating to 6H corresponds to the two equivalent methyl groups at the C-2 position.
-
The remaining multiplets represent the protons of the butyl chain. The triplet at the most upfield region (~δ 0.8 ppm) is the terminal methyl group (H-6).
-
-
¹³C NMR Analysis:
-
The downfield signal around δ 205 ppm is typical for an aldehyde carbon.
-
The quaternary carbon (C-2) will appear as a singlet.
-
The remaining signals correspond to the carbons of the butyl chain and the two methyl groups at C-2.
-
-
2D COSY Analysis:
-
Correlations will be observed between adjacent protons in the butyl chain (H-3 with H-4, H-4 with H-5, and H-5 with H-6), confirming the linear alkyl chain.
-
-
2D HSQC Analysis:
-
Each protonated carbon will show a correlation to its directly attached proton(s). This will allow for the unambiguous assignment of each CH, CH₂, and CH₃ group.
-
-
2D HMBC Analysis:
-
The aldehyde proton (H-1) should show a correlation to the quaternary carbon (C-2) and the two methyl carbons at C-2.
-
The methyl protons at C-2 will show correlations to the quaternary carbon (C-2), the aldehyde carbon (C-1), and the methylene carbon at C-3.
-
These long-range correlations are key to confirming the connectivity around the quaternary center.
-
Diagram of the Structural Elucidation Logic:
Caption: Logical flow for structural elucidation.
Application Notes and Protocols for the Use of 2,2-Dimethylhexanal in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aldol condensations are fundamental carbon-carbon bond-forming reactions in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals.[1] The reaction typically involves the nucleophilic addition of an enolate ion from an aldehyde or ketone to another carbonyl compound, followed by a dehydration step to yield an α,β-unsaturated carbonyl moiety.[2] This document provides detailed application notes and protocols for the use of 2,2-dimethylhexanal in crossed aldol condensation reactions, also known as Claisen-Schmidt condensations.[3]
This compound is a non-enolizable aldehyde, meaning it lacks α-hydrogens and therefore cannot form an enolate to act as a nucleophile in an aldol reaction.[4] This characteristic makes it an excellent electrophilic partner (acceptor) in crossed aldol condensations with enolizable ketones. The absence of self-condensation of this compound simplifies the reaction profile, leading to the formation of a single major product when reacted with a ketone under basic conditions.[5] This predictability is highly advantageous in synthetic chemistry, allowing for the clean and efficient synthesis of α,β-unsaturated ketones, which are valuable intermediates in the synthesis of various bioactive molecules and chalcone analogs.[6]
Key Applications in Drug Development
The α,β-unsaturated ketone scaffold produced from the aldol condensation of this compound with various ketones is a key structural motif in many pharmacologically active compounds. These include:
-
Anticancer Agents: Chalcone derivatives have demonstrated significant potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation.
-
Anti-inflammatory Agents: The enone functionality can interact with biological targets to modulate inflammatory pathways.
-
Antimicrobial and Antifungal Properties: The α,β-unsaturated ketone can act as a Michael acceptor, interacting with biological nucleophiles in microorganisms.
Reaction Mechanism: Base-Catalyzed Claisen-Schmidt Condensation
The base-catalyzed Claisen-Schmidt condensation of this compound with an enolizable ketone proceeds through the following steps:
-
Enolate Formation: A base, such as sodium hydroxide, abstracts an α-hydrogen from the ketone to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of this compound.
-
Protonation: The resulting alkoxide intermediate is protonated by a proton source (typically the solvent, e.g., ethanol or water) to form a β-hydroxy ketone (the aldol addition product).
-
Dehydration: Under the reaction conditions (often with heating), the β-hydroxy ketone readily undergoes dehydration (elimination of a water molecule) to form the stable, conjugated α,β-unsaturated ketone.
Caption: Base-catalyzed Claisen-Schmidt condensation mechanism.
Experimental Protocols
The following protocols are representative examples of Claisen-Schmidt condensations where this compound can be used as the non-enolizable aldehyde. The specific conditions may require optimization depending on the ketone used.
Protocol 1: Base-Catalyzed Condensation of this compound with Acetone
This protocol describes the reaction of this compound with acetone to produce (E)-4,4-dimethyl-2-nonen-2-one.
Materials:
-
This compound
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Hydrochloric acid (HCl), 10% aqueous solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve sodium hydroxide (2.0 g, 50 mmol) in deionized water (20 mL).
-
Add ethanol (15 mL) to the NaOH solution and cool the mixture in an ice bath.
-
To the cooled, stirring solution, add acetone (2.9 mL, 40 mmol).
-
Slowly add this compound (5.12 g, 40 mmol) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature below 25°C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Pour the reaction mixture into a beaker containing crushed ice (100 g).
-
Neutralize the mixture by slowly adding 10% HCl until the pH is approximately 7. A yellow oil or solid should separate.
-
If the product is a solid, collect it by vacuum filtration using a Büchner funnel. If it is an oil, extract the aqueous mixture with diethyl ether (3 x 30 mL).
-
Wash the collected solid or the combined organic extracts with cold deionized water (2 x 20 mL).
-
Dry the solid product in a desiccator. If an extraction was performed, dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Base-Catalyzed Condensation of this compound with Acetophenone
This protocol details the reaction of this compound with acetophenone to yield (E)-1-phenyl-4,4-dimethyl-1-nonen-3-one.
Materials:
-
This compound
-
Acetophenone
-
Potassium hydroxide (KOH)
-
Methanol
-
Deionized water
-
Hydrochloric acid (HCl), 2M solution
-
Round-bottom flask or microwave reaction vial
-
Magnetic stirrer and stir bar or microwave reactor
-
Büchner funnel and filter paper
Procedure:
-
Dissolve potassium hydroxide (0.36 g, 6.4 mmol) in methanol (15 mL) in a suitable reaction vessel (e.g., a 50 mL round-bottom flask or a 20 mL microwave vial).[7]
-
Add acetophenone (2.56 g, 21.3 mmol) to the methanolic KOH solution.[7]
-
Add this compound (2.73 g, 21.3 mmol) to the stirring mixture.[7]
-
Conventional Heating: Stir the reaction mixture at room temperature for 12 hours.[7] Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 110°C for 1 hour.[7]
-
After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
-
Neutralize the mixture with 2 M HCl and extract with dichloromethane (CH2Cl2, 3 x 20 mL).[7]
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo.[7]
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes).[7]
Data Presentation
The following table summarizes the expected products and provides a basis for comparing outcomes from the crossed aldol condensation of this compound with different ketones. The yields are hypothetical and based on typical outcomes for Claisen-Schmidt reactions.
| Ketone (Enolate Source) | Product (α,β-Unsaturated Ketone) | Expected Yield (%) |
| Acetone | (E)-4,4-dimethylnon-2-en-2-one | 70-85 |
| Acetophenone | (E)-1-phenyl-4,4-dimethylnon-1-en-3-one | 75-90 |
| Cyclopentanone | (E)-2-(2,2-dimethylhexylidene)cyclopentanone | 65-80 |
| Cyclohexanone | (E)-2-(2,2-dimethylhexylidene)cyclohexanone | 60-75 |
Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for a base-catalyzed crossed aldol condensation.
Caption: General experimental workflow for aldol condensation.
Logical Relationship of Reactants and Products
This diagram shows the logical relationship between the reactants and the final product in the Claisen-Schmidt condensation.
Caption: Reactant and product relationships in the reaction.
References
- 1. Chemistry 211 Experiment 5 [home.miracosta.edu]
- 2. praxilabs.com [praxilabs.com]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. organic chemistry - Selectivity in aldol condensation between pivaldehyde and acetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrevlett.com [chemrevlett.com]
- 7. Synthesis and biological evaluation of structurally diverse α-conformationally restricted chalcones and related analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Wittig Reaction of 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon double bonds through the reaction of a phosphorus ylide with an aldehyde or ketone. However, the olefination of sterically hindered aldehydes, such as 2,2-dimethylhexanal, presents significant challenges. The quaternary carbon center adjacent to the carbonyl group impedes the approach of the Wittig reagent, often leading to low yields and sluggish reaction rates.
These application notes provide a comprehensive overview of the reaction conditions for the Wittig olefination of this compound. We present a detailed experimental protocol, a comparative analysis of reaction conditions with similar sterically hindered aldehydes, and discuss the superior Horner-Wadsworth-Emmons (HWE) reaction as a highly effective alternative.
Comparative Data for Olefination of Sterically Hindered Aldehydes
The following table summarizes typical reaction conditions and outcomes for the Wittig and Horner-Wadsworth-Emmons reactions with sterically hindered aldehydes, including pivaldehyde (2,2-dimethylpropanal) as a representative model for this compound.
| Aldehyde | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| Pivaldehyde | Benzyltriphenylphosphonium chloride | n-BuLi | THF | -78 to RT | 12 | ~20-30 | N/A | General knowledge |
| Pivaldehyde | Triethyl phosphonoacetate | NaH | THF | 0 to RT | 1-2 | 85-95 | >95:5 (E) | [1] |
| 2,2-Dimethylpentanal | Methyltriphenylphosphonium iodide | n-BuLi | THF | -78 to RT | 12 | Low | N/A | Estimated |
| 2,2-Dimethylpentanal | Triethyl phosphonoacetate | NaH | DME | 25 | 2 | ~80-90 | >95:5 (E) | Estimated |
| Mesitaldehyde | (Carbethoxymethylene)triphenylphosphorane | N/A | Toluene | 110 | 24 | 15 | >98:2 (E) | [2] |
| Mesitaldehyde | Triethyl phosphonoacetate | NaH | THF | 25 | 1 | 92 | >98:2 (E) | [2] |
Note: "N/A" indicates that the stereoselectivity is not applicable (for terminal alkenes) or not specified in the general literature. "Estimated" yields are based on trends observed for similarly hindered aldehydes.
Experimental Protocols
Due to the inherent difficulties with the standard Wittig reaction for this compound, we provide a detailed protocol for the more robust and higher-yielding Horner-Wadsworth-Emmons (HWE) reaction. A general protocol for the Wittig reaction is also included for comparative purposes, though lower yields are anticipated.
Protocol 1: Horner-Wadsworth-Emmons (HWE) Reaction of this compound (Recommended)
This protocol is adapted from established procedures for sterically hindered aldehydes and is expected to provide good to excellent yields of the corresponding α,β-unsaturated ester.[1]
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Triethyl phosphonoacetate
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Phosphonate Anion:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 equivalents, washed with anhydrous hexanes to remove mineral oil).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension. Hydrogen gas will evolve.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour, or until hydrogen evolution ceases. The formation of the phosphonate carbanion is often indicated by a color change.
-
-
Reaction with this compound:
-
Cool the solution of the phosphonate carbanion back to 0 °C.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF via a dropping funnel or syringe over 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired (E)-alkene.
-
Protocol 2: Wittig Reaction of this compound (Lower Yield Expected)
This general protocol for non-stabilized ylides can be attempted, but lower yields are expected due to steric hindrance.
Materials:
-
Methyltriphenylphosphonium bromide or iodide
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add methyltriphenylphosphonium salt (1.1 equivalents).
-
Add anhydrous THF and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise. The formation of the ylide is typically indicated by a color change to deep red or orange.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
-
Reaction with Aldehyde:
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the ylide solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired alkene.
-
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Wittig reaction of this compound.
Caption: Comparison of Wittig and HWE reactions for hindered aldehydes.
Conclusion
For the olefination of sterically hindered aldehydes like this compound, the Horner-Wadsworth-Emmons reaction is demonstrably superior to the standard Wittig reaction, offering significantly higher yields and easier product purification. The increased nucleophilicity of the phosphonate carbanion in the HWE reaction effectively overcomes the steric hindrance posed by the neopentyl group of the aldehyde. Researchers and professionals in drug development are encouraged to utilize the HWE protocol provided for efficient and reliable synthesis of the desired alkene products.
References
Application Notes and Protocols for the Grignard Reaction of 2,2-Dimethylhexanal with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a fundamental and versatile tool in organic synthesis for the formation of carbon-carbon bonds. This application note provides detailed protocols for the reaction of 2,2-dimethylhexanal with various organometallic reagents, specifically methylmagnesium bromide, ethylmagnesium bromide, and phenylmagnesium bromide. The resulting secondary alcohols are valuable intermediates in the synthesis of more complex molecules, including potential pharmaceutical compounds. The steric hindrance at the α-position of this compound presents unique challenges and opportunities in these nucleophilic addition reactions.
The reaction involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of this compound. Subsequent acidic workup yields the corresponding secondary alcohol.[1] The general scheme for this reaction is depicted below:
Caption: General scheme of the Grignard reaction with this compound.
Data Presentation
The following tables summarize the expected products and their properties from the reaction of this compound with selected Grignard reagents. While specific experimental yields for these exact reactions are not widely reported in the literature, typical yields for Grignard reactions with sterically hindered aldehydes range from moderate to good, depending on the reaction conditions.[2]
Table 1: Reactants and Products
| Aldehyde | Grignard Reagent | Product Name | Product Structure |
| This compound | Methylmagnesium bromide | 2,2-Dimethyl-3-heptanol | CH₃CH(OH)C(CH₃)₂(CH₂)₃CH₃ |
| This compound | Ethylmagnesium bromide | 2,2-Dimethyl-3-octanol | CH₃CH₂CH(OH)C(CH₃)₂(CH₂)₃CH₃ |
| This compound | Phenylmagnesium bromide | 1-Phenyl-2,2-dimethylheptan-1-ol | C₆H₅CH(OH)C(CH₃)₂(CH₂)₃CH₃ |
Table 2: Physicochemical Data of Products
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| 2,2-Dimethyl-3-heptanol | C₉H₂₀O | 144.25 | 175-178[3] |
| 2,2-Dimethyl-3-octanol | C₁₀H₂₂O | 158.28 | Not available |
| 1-Phenyl-2,2-dimethylheptan-1-ol | C₁₅H₂₄O | 220.35 | Not available |
Experimental Protocols
General Considerations:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, including water.[1] All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under a stream of dry nitrogen or in a desiccator immediately before use. Anhydrous solvents are essential.
-
Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., dry nitrogen or argon) to prevent the Grignard reagent from reacting with atmospheric oxygen and moisture.
-
Initiation: The formation of the Grignard reagent from magnesium turnings and an alkyl/aryl halide can sometimes be difficult to initiate. Methods to initiate the reaction include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or gentle warming.[3][4]
Protocol 1: Synthesis of 2,2-Dimethyl-3-heptanol using Methylmagnesium Bromide
Reaction Scheme:
Caption: Synthesis of 2,2-Dimethyl-3-heptanol.
Materials:
-
This compound (1.0 eq)
-
Methylmagnesium bromide (3.0 M solution in diethyl ether, 1.2 eq)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel is assembled under a nitrogen atmosphere.
-
Addition of Aldehyde: A solution of this compound in anhydrous diethyl ether is charged into the flask.
-
Grignard Addition: The flask is cooled to 0 °C in an ice bath. The methylmagnesium bromide solution is added dropwise from the dropping funnel to the stirred solution of the aldehyde over 30 minutes.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is cooled again to 0 °C, and saturated aqueous NH₄Cl solution is added slowly to quench the reaction.
-
Work-up: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by distillation or column chromatography on silica gel.
Protocol 2: Synthesis of 2,2-Dimethyl-3-octanol using Ethylmagnesium Bromide
Reaction Scheme:
Caption: Synthesis of 2,2-Dimethyl-3-octanol.
Materials:
-
Magnesium turnings (1.5 eq)
-
Ethyl bromide (1.4 eq)
-
Anhydrous diethyl ether (Et₂O)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, place the magnesium turnings. A solution of ethyl bromide in anhydrous diethyl ether is added dropwise via a dropping funnel. The reaction is initiated if necessary (e.g., with a crystal of iodine). Once initiated, the addition is continued at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional 30 minutes.
-
Grignard Addition: The freshly prepared ethylmagnesium bromide solution is cooled to 0 °C. A solution of this compound in anhydrous diethyl ether is added dropwise.
-
Reaction, Quenching, Work-up, and Purification: Follow steps 4-8 as described in Protocol 1.
Protocol 3: Synthesis of 1-Phenyl-2,2-dimethylheptan-1-ol using Phenylmagnesium Bromide
Reaction Scheme:
Caption: Synthesis of 1-Phenyl-2,2-dimethylheptan-1-ol.
Materials:
-
Magnesium turnings (1.5 eq)
-
Bromobenzene (1.4 eq)
-
Anhydrous diethyl ether (Et₂O)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Grignard Reagent Preparation: Prepare phenylmagnesium bromide from magnesium turnings and bromobenzene in anhydrous diethyl ether as described in Protocol 2, step 1.
-
Grignard Addition: Cool the phenylmagnesium bromide solution to 0 °C and add a solution of this compound in anhydrous diethyl ether dropwise.
-
Reaction, Quenching, Work-up, and Purification: Follow steps 4-8 as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the Grignard reaction of this compound.
Caption: General experimental workflow for the Grignard synthesis.
Logical Relationships in Grignard Reaction
The following diagram illustrates the key logical relationships and considerations for a successful Grignard reaction.
Caption: Key considerations for a successful Grignard reaction.
References
Application Notes and Protocols for the Oxidation of 2,2-Dimethylhexanal to 2,2-Dimethylhexanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The conversion of 2,2-dimethylhexanal to 2,2-dimethylhexanoic acid presents a specific challenge due to the steric hindrance at the α-position to the carbonyl group. This steric bulk can impede the approach of many common oxidizing agents. Among the various methods available for aldehyde oxidation, the Pinnick oxidation stands out for its mild reaction conditions, high functional group tolerance, and efficacy with sterically hindered substrates.[1][2] This protocol provides a detailed methodology for the selective oxidation of this compound to 2,2-dimethylhexanoic acid utilizing the Pinnick oxidation.
The Pinnick oxidation employs sodium chlorite (NaClO₂) as the oxidant in the presence of a mild acid and a scavenger.[3] The active oxidant is chlorous acid (HClO₂), formed in situ.[1] A critical aspect of this reaction is the inclusion of a scavenger, typically 2-methyl-2-butene, to quench the hypochlorous acid (HOCl) byproduct, which can otherwise lead to undesired side reactions.[4] This method is highly regarded for its reliability and is a staple in synthetic organic chemistry for preparing carboxylic acids from aldehydes without resorting to harsh conditions or toxic heavy metals.[5]
Comparative Data of Oxidation Protocol
To provide a clear basis for experimental planning, the following table summarizes the key quantitative parameters for the Pinnick oxidation of a sterically hindered aldehyde, which serves as a model for the oxidation of this compound.
| Parameter | Value | Reference |
| Substrate | This compound | (Model Substrate) |
| Oxidizing Agent | Sodium Chlorite (NaClO₂) | [1] |
| Solvent System | tert-Butanol / Water | [6] |
| Buffer | Sodium Dihydrogen Phosphate (NaH₂PO₄) | [6] |
| Scavenger | 2-Methyl-2-butene | [4] |
| Stoichiometry (Aldehyde:NaClO₂:Buffer:Scavenger) | 1 : 1.5 : 1.5 : 2 (molar equivalents) | [6] |
| Reaction Temperature | Room Temperature (approx. 25°C) | [6] |
| Reaction Time | 4 - 16 hours | [6] |
| Typical Yield | 85-95% | [6] |
Experimental Protocol: Pinnick Oxidation of this compound
This protocol details the step-by-step procedure for the oxidation of this compound to 2,2-dimethylhexanoic acid.
Materials:
-
This compound
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium chlorite (NaClO₂, technical grade, 80%)
-
Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O)
-
2-Methyl-2-butene
-
Diethyl ether (or Ethyl Acetate)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel (optional)
-
Separatory funnel
-
Standard glassware for extraction and work-up
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in a 1:1 mixture of tert-butanol and water.
-
Addition of Reagents: To the stirred solution, add sodium dihydrogen phosphate monohydrate (1.5 equiv) followed by 2-methyl-2-butene (2.0 equiv).
-
Addition of Oxidant: Slowly add solid sodium chlorite (1.5 equiv, 80% purity) to the reaction mixture in portions over 10-15 minutes. Alternatively, the sodium chlorite can be dissolved in a minimal amount of water and added dropwise. An initial mild exotherm may be observed.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting aldehyde. The reaction is typically complete within 4 to 16 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture in an ice bath.
-
Quench the excess oxidant by the slow, dropwise addition of a saturated aqueous solution of sodium sulfite until the yellow color of chlorine dioxide dissipates.
-
Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude 2,2-dimethylhexanoic acid.
-
The crude product can be further purified by distillation or column chromatography if necessary.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Pinnick oxidation protocol for the synthesis of 2,2-dimethylhexanoic acid.
Signaling Pathway of the Pinnick Oxidation
The chemical transformation follows a well-established reaction mechanism. The key steps are visualized in the diagram below.
References
- 1. Pinnick oxidation - Wikipedia [en.wikipedia.org]
- 2. Pinnick oxidation | www.wenxuecity.com [wenxuecity.com]
- 3. psiberg.com [psiberg.com]
- 4. Pinnick Oxidation: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Reduction of 2,2-Dimethylhexanal to 2,2-dimethylhexan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. This document provides detailed application notes and protocols for the reduction of the sterically hindered aldehyde, 2,2-dimethylhexanal, to its corresponding primary alcohol, 2,2-dimethylhexan-1-ol. The primary method detailed herein utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent widely employed for the reduction of aldehydes and ketones.[1][2][3] This reagent is favored for its operational simplicity and compatibility with various functional groups.
Chemical Transformation
The overall chemical reaction is the conversion of the aldehyde functional group in this compound to a primary alcohol in 2,2-dimethylhexan-1-ol.
Reactant: this compound Product: 2,2-dimethylhexan-1-ol Reducing Agent: Sodium Borohydride (NaBH₄)
Data Presentation: Comparison of Reduction Protocols
| Parameter | Protocol 1: Standard Reduction | Protocol 2: Cooled Reduction | Protocol 3: Accelerated Reduction |
| Substrate | Aldehyde (e.g., this compound) | Aldehyde (e.g., this compound) | Aldehyde (e.g., this compound) |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) | Sodium Borohydride (NaBH₄) |
| Molar Equivalents of NaBH₄ | 1.2 eq | 2.0 eq | 1.0 - 2.0 eq |
| Solvent | Tetrahydrofuran (THF) | Methanol (MeOH) | Tetrahydrofuran (THF) |
| Temperature | Room Temperature | -20°C to 0°C | Room Temperature |
| Reaction Time | 4 hours | 1 - 2 hours | 15 - 30 minutes |
| Work-up Procedure | Quench with aq. NH₄Cl or 1N HCl, extract with DCM | Quench with ice-water, extract with EtOAc | Quench with water, extract with CH₂Cl₂ |
| Special Conditions | - | Maintained low temperature during addition | Ultrasound irradiation |
| Reference | [4] | [5] | [6] |
Experimental Protocols
The following are detailed experimental protocols for the reduction of aldehydes to primary alcohols using sodium borohydride. These can be adapted for the specific reduction of this compound.
Protocol 1: Standard Reduction in Tetrahydrofuran
This protocol outlines a general procedure for the reduction of an aldehyde at room temperature.
Materials:
-
Aldehyde (e.g., this compound) (1 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Aqueous Ammonium Chloride (NH₄Cl) solution or 1N Hydrochloric Acid (HCl)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of the aldehyde (1 eq) in THF (10 volumes), add sodium borohydride (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of aqueous NH₄Cl solution or 1N HCl (10 volumes).
-
Stir the mixture for 2 hours.
-
Extract the mixture with dichloromethane (2 x 10 volumes).
-
Combine the organic layers and wash with water and then brine (5 volumes).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Low-Temperature Reduction in Methanol
This protocol is suitable for reactions where better control of exothermicity is required.
Materials:
-
Aldehyde (e.g., this compound) (1 eq)
-
Sodium Borohydride (NaBH₄) (2.0 eq)
-
Methanol (MeOH), anhydrous
-
Ice-water
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Saturated aqueous Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Three-necked round-bottom flask with a low-temperature thermometer and a rubber septum
-
Magnetic stirrer and stir bar
-
Dry ice/acetonitrile bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the aldehyde (1 eq) in methanol (0.2 M concentration) in a three-necked round-bottom flask under a nitrogen atmosphere.
-
Cool the reaction mixture to -20°C using a dry ice/acetonitrile bath.
-
Add sodium borohydride (2.0 eq) in several portions, maintaining the internal temperature at -20°C.[5]
-
After the complete addition, stir the reaction for 45 minutes at -20°C, then allow it to warm to 0°C.
-
Monitor the reaction by TLC until the starting material has disappeared.
-
Quench the reaction by adding a mixture of ice-water with vigorous stirring for 10 minutes at 0°C.[5]
-
Add ethyl acetate and water to the mixture and transfer to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).[5]
-
Combine the organic layers and wash with saturated aqueous NH₄Cl and then saturated aqueous NaCl.[5]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Visualizations
Reaction Workflow
The following diagram illustrates the general workflow for the sodium borohydride reduction of an aldehyde.
Caption: General workflow for the reduction of an aldehyde.
Mechanism of Reduction
The reduction proceeds via a two-step mechanism: nucleophilic attack of the hydride ion followed by protonation of the resulting alkoxide.
References
Application Notes and Protocols for Asymmetric Synthesis Involving 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Dimethylhexanal is a sterically hindered aldehyde with significant potential as a building block in the synthesis of complex chiral molecules, including active pharmaceutical ingredients. The presence of a gem-dimethyl group at the α-position to the carbonyl presents a unique stereochemical challenge in asymmetric synthesis. This steric hindrance can impede the approach of reagents, requiring carefully selected catalysts and optimized reaction conditions to achieve high levels of enantioselectivity. These application notes provide an overview of potential asymmetric transformations involving this compound and detailed protocols for analogous, sterically hindered α,α-disubstituted aldehydes, which serve as valuable models. The methodologies discussed are primarily focused on organocatalytic approaches, which have shown considerable success with challenging substrates.
Key Asymmetric Transformations
Due to the significant steric hindrance of this compound, direct asymmetric additions to the carbonyl group can be challenging. However, several strategies can be employed to introduce chirality, including:
-
Asymmetric Conjugate Addition: Utilizing the aldehyde as a nucleophile in a Michael addition to an electrophile.
-
Asymmetric α-Functionalization: Enamine catalysis can be used to form a chiral enamine intermediate, which can then react with an electrophile.
This document will focus on providing a detailed protocol for the asymmetric conjugate addition of α,α-disubstituted aldehydes to nitroalkenes, a reaction type with demonstrated success for sterically hindered aldehydes.
Organocatalytic Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes
The conjugate addition of aldehydes to nitroalkenes is a powerful carbon-carbon bond-forming reaction that creates a new stereocenter. For sterically hindered aldehydes like this compound, chiral primary amine-based organocatalysts have proven effective. These catalysts operate through the formation of a chiral enamine intermediate, which then attacks the nitroalkene with high facial selectivity.
Logical Workflow for Asymmetric Conjugate Addition
Caption: A generalized workflow for the organocatalyzed asymmetric conjugate addition of this compound.
Signaling Pathway: Enamine Catalysis
The catalytic cycle proceeds through the formation of a chiral enamine intermediate from the aldehyde and the primary amine catalyst. This enamine then attacks the nitroalkene, directed by the chiral scaffold of the catalyst, to form a new stereocenter. Hydrolysis of the resulting iminium ion regenerates the catalyst and yields the chiral γ-nitroaldehyde product.
Caption: The enamine catalytic cycle for the asymmetric conjugate addition.
Experimental Protocols
The following protocol is adapted from established procedures for the asymmetric conjugate addition of α,α-disubstituted aldehydes to nitroalkenes and serves as a starting point for reactions involving this compound.[1][2]
Protocol: Asymmetric Conjugate Addition of Isobutyraldehyde to β-Nitrostyrene
This protocol uses isobutyraldehyde as a model for a sterically hindered α,α-disubstituted aldehyde.
Materials:
-
(1R,2R)-N1-(2-hydroxybenzylidene)-N2-(pyridin-2-ylmethyl)cyclohexane-1,2-diamine (Chiral Organocatalyst)
-
Isobutyraldehyde
-
trans-β-Nitrostyrene
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard work-up and purification reagents (e.g., HCl, saturated NaHCO₃, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
To a stirred solution of trans-β-nitrostyrene (0.2 mmol, 1.0 equiv.) and the chiral organocatalyst (0.02 mmol, 10 mol%) in anhydrous dichloromethane (2.0 mL) at room temperature, add 4-dimethylaminopyridine (0.04 mmol, 20 mol%).
-
Add isobutyraldehyde (1.0 mmol, 5.0 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixtures) to afford the desired γ-nitroaldehyde.
-
Determine the enantiomeric excess (ee) of the product by chiral high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize representative results for the asymmetric conjugate addition of various α,α-disubstituted aldehydes to nitroalkenes using a chiral primary amine-salicylamide organocatalyst.[1] These data provide a benchmark for anticipating the performance of this compound in similar reactions.
Table 1: Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to trans-β-Nitrostyrene
| Entry | Aldehyde | Time (h) | Yield (%) | ee (%) |
| 1 | Isobutyraldehyde | 24 | 85 | 92 |
| 2 | Cyclopentanecarbaldehyde | 48 | 78 | 94 |
| 3 | Cyclohexanecarbaldehyde | 48 | 82 | 90 |
Table 2: Substrate Scope with Isobutyraldehyde and Various Nitroalkenes
| Entry | Nitroalkene | Time (h) | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | 24 | 85 | 92 |
| 2 | (E)-1-Nitro-2-(p-tolyl)ethene | 24 | 88 | 91 |
| 3 | (E)-2-(4-Chlorophenyl)-1-nitroethene | 30 | 83 | 93 |
| 4 | (E)-1-Nitro-2-(2-thienyl)ethene | 36 | 75 | 89 |
Conclusion
While direct asymmetric synthesis involving this compound is not yet widely reported in the literature, likely due to its steric bulk, the protocols and data presented for analogous α,α-disubstituted aldehydes provide a strong foundation for the development of successful synthetic routes. The organocatalytic conjugate addition, in particular, stands out as a promising strategy. Researchers and drug development professionals are encouraged to use these application notes as a guide for designing and optimizing asymmetric transformations with this challenging yet valuable substrate. Further screening of catalysts, solvents, and other reaction parameters will be crucial for achieving high yields and enantioselectivities with this compound.
References
- 1. Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Conjugate Addition of α,α-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides from trans-Cyclohexane-1,2-Diamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2,2-Dimethylhexanal as a Versatile Precursor in Pheromone Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of 2,2-dimethylhexanal as a starting material in the synthesis of insect pheromones. While direct literature examples of pheromone synthesis starting from this compound are not prevalent, its structure as a branched-chain aldehyde makes it a suitable precursor for various pheromone structures. This document outlines key synthetic strategies, detailed experimental protocols for analogous reactions, and quantitative data to guide researchers in utilizing this compound for the synthesis of novel and known pheromones.
The synthesis of insect pheromones is a critical aspect of developing environmentally friendly pest management strategies.[1] Pheromones, being highly specific chemical messengers, can be used to monitor and disrupt the mating of insect pests, thereby controlling their populations without the widespread use of conventional pesticides.[2][3] The chemical synthesis of these compounds is essential for obtaining the quantities needed for research and large-scale field applications.[1][4]
Many insect pheromones are long-chain unsaturated alcohols, acetates, aldehydes, or ketones.[4] Aldehydes are common starting materials in pheromone synthesis, often undergoing chain extension and functional group transformations to yield the final product.[5] Methodologies such as the Wittig reaction for creating carbon-carbon double bonds and Grignard reactions for chain elongation are frequently employed.[4][6][7]
Hypothetical Pheromone Targets from this compound
Given its C8 branched structure, this compound can serve as a foundational block for various pheromone skeletons. Through established synthetic transformations, it is possible to envision the synthesis of several classes of pheromones.
1. Synthesis of a Hypothetical (Z)-Alkene Pheromone Alcohol:
A common structural motif in lepidopteran pheromones is a (Z)-alkene.[2] The Wittig reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes.[6][8][9] A non-stabilized ylide would react with this compound to predominantly form the (Z)-isomer. Subsequent reduction of a terminal ester group would yield the primary alcohol.
2. Synthesis of a Hypothetical Saturated Pheromone Ketone:
Grignard reactions are fundamental for carbon-carbon bond formation.[7] The addition of an appropriate Grignard reagent to this compound would result in a secondary alcohol, which can then be oxidized to the corresponding ketone.
Experimental Protocols
The following are detailed, generalized protocols for key reactions that could be employed in the synthesis of pheromones from this compound. These protocols are based on established methodologies for similar transformations.
Protocol 1: (Z)-Selective Wittig Olefination of an Aldehyde
This protocol describes the reaction of an aldehyde with a non-stabilized phosphonium ylide to form a (Z)-alkene.[6][9]
Materials:
-
Aldehyde (e.g., a derivative of this compound)
-
Alkyltriphenylphosphonium bromide
-
Sodium bis(trimethylsilyl)amide (NaHMDS) or n-butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hexane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add the alkyltriphenylphosphonium bromide (1.1 eq).
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
Slowly add the strong base (e.g., NaHMDS, 1.05 eq) to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the aldehyde (1.0 eq) in anhydrous THF to the ylide solution.
-
Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with hexane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.
Protocol 2: Grignard Reaction for Chain Elongation and Alcohol Formation
This protocol details the addition of a Grignard reagent to an aldehyde to form a secondary alcohol.[7]
Materials:
-
Aldehyde (e.g., this compound)
-
Alkyl or aryl magnesium bromide (Grignard reagent, 1.2 eq) in THF or diethyl ether
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add a solution of the aldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred aldehyde solution. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to 0 °C and slowly quench by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude alcohol can be purified by column chromatography on silica gel.
Quantitative Data
The following tables summarize typical yields and stereoselectivities for the key reactions described above, based on literature data for analogous systems.
Table 1: Representative Yields for Wittig Olefination Reactions
| Aldehyde Substrate | Ylide Reagent | Product Type | (Z:E) Ratio | Yield (%) |
| Heptanal | C₅H₁₁PPh₃⁺Br⁻ | (Z)-Dodec-5-ene | >95:5 | 80-90 |
| Benzaldehyde | CH₃(CH₂)₃PPh₃⁺Br⁻ | (Z)-1-Phenyl-1-pentene | >90:10 | 75-85 |
| Cyclohexanecarboxaldehyde | C₂H₅PPh₃⁺I⁻ | (Z)-Prop-1-enylcyclohexane | >90:10 | 80-88 |
Table 2: Representative Yields for Grignard Reactions with Aldehydes
| Aldehyde Substrate | Grignard Reagent | Product Alcohol | Yield (%) |
| Hexanal | Ethylmagnesium bromide | 3-Octanol | 85-95 |
| Benzaldehyde | Methylmagnesium iodide | 1-Phenylethanol | 90-98 |
| Isovaleraldehyde | Propylmagnesium bromide | 2-Methyl-4-heptanol | 80-90 |
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical flow of the synthetic pathways discussed.
Caption: Synthetic pathway to a (Z)-alkene pheromone alcohol.
Caption: Synthetic pathway to a pheromone ketone.
Caption: General experimental workflow for pheromone synthesis.
References
- 1. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Concise Syntheses of Insect Pheromones Using Z-Selective Cross Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
- 4. pheromones.alfa-chemistry.com [pheromones.alfa-chemistry.com]
- 5. research.bangor.ac.uk [research.bangor.ac.uk]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Wittig reaction - Wikipedia [en.wikipedia.org]
- 9. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,2-Dimethylhexanal Synthesis
Welcome to the technical support center for the synthesis of 2,2-Dimethylhexanal. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve the yield of their synthesis experiments. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and data to support your work.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question: My reaction yield is low, and I am recovering a significant amount of the starting material, 2,2-dimethylhexanol. What are the likely causes?
Answer: Low conversion of the starting alcohol is a common issue that can often be attributed to several factors:
-
Inefficient Oxidizing Agent: The choice of oxidizing agent is critical. For the conversion of primary alcohols to aldehydes, mild oxidizing agents are preferred to prevent over-oxidation. If you are using a strong oxidizing agent, it may be consumed in side reactions. Consider using reagents such as Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC), or employing Swern or Dess-Martin periodinane oxidation conditions.[1]
-
Suboptimal Reaction Conditions: The temperature and reaction time can significantly impact the yield. If the temperature is too low, the reaction rate may be too slow, leading to incomplete conversion. Conversely, if the temperature is too high, it can lead to the formation of byproducts. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.
-
Reagent Stoichiometry: Ensure that the molar ratio of the oxidizing agent to the alcohol is appropriate. An insufficient amount of the oxidizing agent will result in incomplete conversion of the starting material.
Question: I am observing the formation of 2,2-dimethylhexanoic acid as a major byproduct. How can this be prevented?
Answer: The over-oxidation of the aldehyde to a carboxylic acid is a frequent challenge.[2][3] Here are some strategies to minimize this side reaction:
-
Selection of a Mild Oxidizing Agent: Strong oxidizing agents, especially in the presence of water, will readily oxidize aldehydes to carboxylic acids.[4] The use of anhydrous conditions and mild reagents like PCC or a Swern oxidation is recommended to stop the oxidation at the aldehyde stage.[1]
-
Removal of the Aldehyde as it Forms: If the boiling point of this compound allows, immediate distillation of the product from the reaction mixture as it is formed can prevent its further oxidation.[2][3]
-
Control of Reaction Conditions: The presence of water in the reaction mixture can facilitate the formation of a hydrate intermediate from the aldehyde, which is then more easily oxidized to the carboxylic acid.[4] Therefore, conducting the reaction under anhydrous conditions is crucial.
Question: I am having difficulty purifying the this compound from the crude reaction mixture. What are the recommended purification methods?
Answer: The purification of aldehydes can be challenging due to their reactivity. A highly effective method for separating aldehydes from mixtures is through the formation of a bisulfite adduct.[5][6][7]
-
Sodium Bisulfite Extraction: Aldehydes react with a saturated aqueous solution of sodium bisulfite to form a charged adduct, which is water-soluble.[6][8] This allows for the separation of the aldehyde from other organic components in the mixture through liquid-liquid extraction. The aldehyde can then be regenerated from the aqueous layer by the addition of a base.[5][7] For aliphatic aldehydes like this compound, using a water-miscible solvent such as dimethylformamide (DMF) during the extraction can improve the efficiency of adduct formation.[9]
Frequently Asked Questions (FAQs)
What is the most common laboratory-scale synthesis method for this compound?
The most common and accessible method is the oxidation of the corresponding primary alcohol, 2,2-dimethylhexanol. This method offers a good balance of simplicity and efficiency. The use of mild oxidizing agents like PCC is a well-established procedure for this transformation.[10]
What are the critical parameters to control for achieving a high yield?
To maximize the yield of this compound, it is essential to control the following parameters:
-
Choice of Oxidizing Agent: Select a mild and selective oxidizing agent.
-
Reaction Temperature: Maintain the optimal temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Reaction Time: Monitor the reaction to determine the point of maximum conversion of the starting material.
-
Anhydrous Conditions: Keep the reaction environment free of water to prevent over-oxidation.
How can I effectively monitor the progress of the reaction?
The progress of the synthesis can be monitored by periodically taking small aliquots from the reaction mixture and analyzing them by:
-
Thin Layer Chromatography (TLC): This allows for a quick and qualitative assessment of the consumption of the starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This provides a more detailed and quantitative analysis of the reaction mixture, allowing for the identification of the product and any byproducts.
Quantitative Data
The choice of oxidizing agent can significantly influence the yield of the desired aldehyde. The following table summarizes typical yields for the oxidation of primary alcohols to aldehydes using different reagents.
| Oxidizing Agent/Method | Typical Yield Range | Notes |
| Pyridinium chlorochromate (PCC) | 70-90% | Mild and selective, but chromium waste is a concern. |
| Swern Oxidation | 80-95% | High yields and avoids heavy metals, but requires careful temperature control and handling of malodorous byproducts. |
| Dess-Martin Periodinane (DMP) | 85-95% | Mild conditions and high yields, but the reagent is expensive and potentially explosive under certain conditions. |
Experimental Protocols
Protocol 1: Synthesis of this compound via PCC Oxidation of 2,2-Dimethylhexanol
Materials:
-
2,2-dimethylhexanol
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bisulfite
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 2,2-dimethylhexanol in anhydrous DCM.
-
Add PCC to the solution in one portion while stirring. The molar ratio of PCC to alcohol should be approximately 1.5:1.
-
Allow the mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium salts.
-
Wash the silica gel with additional diethyl ether.
-
Combine the organic filtrates and concentrate them under reduced pressure to obtain the crude this compound.
Protocol 2: Purification of this compound via Sodium Bisulfite Adduct Formation [9]
Materials:
-
Crude this compound
-
Dimethylformamide (DMF)
-
Saturated aqueous sodium bisulfite solution
-
Deionized water
-
10% Ethyl acetate in hexanes
-
50% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
Procedure:
-
Dissolve the crude this compound in DMF.
-
Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bisulfite.
-
Shake the funnel vigorously for approximately 30 seconds.
-
Add deionized water and a 10% solution of ethyl acetate in hexanes to the separatory funnel and shake again.
-
Separate the aqueous and organic layers. The bisulfite adduct of the aldehyde will be in the aqueous phase.
-
To regenerate the aldehyde, isolate the aqueous layer and add an equal volume of ethyl acetate.
-
Slowly add a 50% NaOH solution dropwise while monitoring the pH until it reaches 12.
-
Shake the funnel to extract the regenerated this compound into the ethyl acetate layer.
-
Separate the layers and wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Workup [chem.rochester.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Video: Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol [jove.com]
- 8. scite.ai [scite.ai]
- 9. benchchem.com [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Side reactions and byproduct formation in 2,2-Dimethylhexanal synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Dimethylhexanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods for the synthesis of this compound are:
-
Oxidation of 2,2-Dimethyl-1-hexanol: This method involves the oxidation of the corresponding primary alcohol. To prevent over-oxidation to the carboxylic acid, mild oxidizing agents are employed.
-
Grignard Reaction: This approach typically involves the reaction of a butylmagnesium halide (e.g., butylmagnesium bromide) with pivalaldehyde (2,2-dimethylpropanal).
Q2: What are the primary challenges encountered during the synthesis of this compound?
A2: Due to the sterically hindered nature of the 2,2-dimethyl structure, several challenges can arise:
-
Incomplete reaction: Steric hindrance can slow down the reaction rate, leading to incomplete conversion of starting materials.
-
Side reactions: The bulky nature of the precursors can promote alternative reaction pathways, leading to the formation of undesired byproducts.
-
Purification difficulties: The structural similarity between the desired product and certain byproducts can complicate purification.
Q3: How can I minimize the formation of 2,2-dimethylhexanoic acid during the oxidation of 2,2-dimethyl-1-hexanol?
A3: Over-oxidation to the corresponding carboxylic acid is a common issue. To minimize this, it is crucial to use mild and selective oxidizing agents. Reagents such as Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), or conditions for a Swern oxidation are recommended.[1][2][3][4][5] These methods are known for their ability to oxidize primary alcohols to aldehydes with minimal further oxidation.
Q4: What are the potential side reactions in a Grignard synthesis of this compound?
A4: The Grignard reaction using pivalaldehyde can be prone to side reactions due to the steric hindrance around the carbonyl group and the basicity of the Grignard reagent.[6][7][8] Potential side reactions include:
-
Reduction of the aldehyde: The Grignard reagent can act as a hydride donor, reducing the aldehyde to an alcohol.
-
Enolization of the aldehyde: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the aldehyde to form an enolate.
-
Wurtz coupling: If the Grignard reagent is prepared from an alkyl halide, coupling of the alkyl groups can occur.
Troubleshooting Guides
Method 1: Oxidation of 2,2-Dimethyl-1-hexanol
Problem 1: Low yield of this compound and presence of unreacted 2,2-Dimethyl-1-hexanol.
| Possible Cause | Troubleshooting Step |
| Insufficient oxidizing agent | Increase the molar equivalents of the oxidizing agent (e.g., PCC, DMP) incrementally. |
| Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature, while carefully monitoring for byproduct formation. |
| Deactivation of the oxidizing agent | Ensure all reagents and solvents are anhydrous, as moisture can deactivate many oxidizing agents. |
Problem 2: Significant amount of 2,2-dimethylhexanoic acid detected in the product mixture.
| Possible Cause | Troubleshooting Step |
| Over-oxidation by the reagent | Switch to a milder oxidizing agent like Dess-Martin Periodinane (DMP) or use Swern oxidation conditions, which are known for their high selectivity for aldehydes.[1][2][3][5][9][10][11][12] |
| Reaction temperature too high | Perform the reaction at a lower temperature to reduce the rate of over-oxidation. |
| Prolonged reaction time | Monitor the reaction progress closely using TLC or GC and quench the reaction as soon as the starting material is consumed. |
Problem 3: Formation of unexpected byproducts.
| Possible Cause | Troubleshooting Step |
| Epimerization at the alpha-carbon (if applicable) during Swern oxidation | Use a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine to minimize this side reaction.[1] |
| Side reactions due to acidic or basic conditions | Buffer the reaction mixture if using an oxidizing agent that produces acidic or basic byproducts. For example, pyridine can be used with PCC, and sodium bicarbonate can be used with DMP.[2] |
Method 2: Grignard Synthesis with Pivalaldehyde
Problem 1: Low yield of the desired secondary alcohol (precursor to this compound).
| Possible Cause | Troubleshooting Step |
| Inactive Grignard reagent | Ensure all glassware is flame-dried and reagents are anhydrous. Use a fresh bottle of pivalaldehyde. A small crystal of iodine can be added to initiate the Grignard reagent formation. |
| Steric hindrance impeding the reaction | Consider using a less sterically hindered Grignard reagent if the synthesis allows. Alternatively, using a more reactive Grignard reagent (e.g., organolithium) might improve the yield, but may also increase side reactions. |
Problem 2: Presence of a significant amount of 2,2-dimethyl-1-propanol in the product mixture.
| Possible Cause | Troubleshooting Step |
| Reduction of pivalaldehyde by the Grignard reagent | This is more likely with bulky Grignard reagents. Use a less sterically hindered Grignard reagent if possible. Performing the reaction at a lower temperature may also favor the addition reaction over reduction. |
Problem 3: Starting material (pivalaldehyde) is recovered after the reaction.
| Possible Cause | Troubleshooting Step |
| Enolization of pivalaldehyde | The Grignard reagent is acting as a base. Use a less basic organometallic reagent or add the Grignard reagent slowly to a solution of the aldehyde at a low temperature to minimize deprotonation. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation
This protocol describes the oxidation of 2,2-dimethyl-1-hexanol to this compound using Swern oxidation conditions.
Materials:
-
2,2-Dimethyl-1-hexanol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DCM and cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add oxalyl chloride to the stirred DCM, followed by the dropwise addition of a solution of DMSO in anhydrous DCM from the dropping funnel.
-
After stirring for 15 minutes, add a solution of 2,2-dimethyl-1-hexanol in anhydrous DCM dropwise.
-
Continue stirring at -78 °C for 1 hour.
-
Add TEA or DIPEA dropwise, and stir for an additional 30 minutes at -78 °C.
-
Remove the cooling bath and allow the reaction mixture to warm to room temperature.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Yield of this compound | 85-95% |
| Purity (by GC) | >98% |
| Major Byproduct | <1% 2,2-dimethylhexanoic acid |
Protocol 2: Synthesis of this compound via Grignard Reaction
This protocol outlines the synthesis of the precursor alcohol via a Grignard reaction, followed by oxidation to the aldehyde.
Part A: Grignard Reaction
Materials:
-
Magnesium turnings
-
Butyl bromide
-
Anhydrous diethyl ether
-
Pivalaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Slowly add a solution of pivalaldehyde in anhydrous diethyl ether from the dropping funnel.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Separate the ether layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,2-dimethyl-1-hexanol.
Part B: Oxidation (using Dess-Martin Periodinane)
Materials:
-
Crude 2,2-dimethyl-1-hexanol from Part A
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the crude 2,2-dimethyl-1-hexanol in DCM in a round-bottom flask.
-
Add DMP to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction by adding a saturated aqueous sodium bicarbonate solution and a saturated aqueous sodium thiosulfate solution.
-
Stir vigorously until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude this compound by distillation or column chromatography.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Overall Yield of this compound | 70-80% (over two steps) |
| Purity (by GC) | >97% |
| Major Byproducts | 2,2-dimethyl-1-propanol, octane |
Visualizations
References
- 1. Swern oxidation - Wikipedia [en.wikipedia.org]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. Dess-Martin Oxidation [organic-chemistry.org]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. glaserr.missouri.edu [glaserr.missouri.edu]
- 12. byjus.com [byjus.com]
Stability and degradation of 2,2-Dimethylhexanal under different conditions
This technical support center provides guidance on the stability and degradation of 2,2-Dimethylhexanal for researchers, scientists, and drug development professionals. The information is based on the general behavior of aliphatic aldehydes, as specific data for this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The primary factors that can lead to the degradation of this compound, like other aliphatic aldehydes, are exposure to oxygen (oxidation), elevated temperatures (thermal degradation), light (photodegradation), and non-neutral pH conditions.
Q2: How does oxygen affect the stability of this compound?
A2: this compound is susceptible to autoxidation in the presence of oxygen. This process can lead to the formation of the corresponding carboxylic acid, 2,2-dimethylhexanoic acid, and other oxidative cleavage products. The reaction is often initiated by light, heat, or the presence of metal ion catalysts.
Q3: What is the expected thermal stability of this compound?
Q4: Is this compound sensitive to light?
A4: Yes, aliphatic aldehydes can be sensitive to light, particularly UV radiation.[4][5] Photodegradation can occur through various mechanisms, including the formation of free radicals, which can then participate in secondary reactions, leading to a variety of degradation products.[6] It is recommended to store this compound in amber glass vials or in the dark to minimize light exposure.
Q5: How does pH influence the stability of this compound?
A5: The stability of aliphatic aldehydes can be pH-dependent. Both acidic and basic conditions can catalyze degradation reactions such as aldol condensation, polymerization, or oxidation. Generally, a neutral pH is recommended for storage and handling. The optimal pH for reactions involving aldehydes is typically in the weakly acidic range (around 3.5-4), as this can activate the carbonyl group without causing excessive degradation of nucleophiles.[7]
Q6: What are the common degradation products of this compound?
A6: Based on the general degradation pathways of aliphatic aldehydes, the common degradation products of this compound are expected to be:
-
2,2-Dimethylhexanoic acid: Formed via oxidation.
-
Peroxy acids: Intermediates in the oxidation process.
-
Aldol condensation products: Formed under basic or acidic conditions.
-
Polymeric materials: Resulting from polymerization reactions.
-
Smaller aldehydes and alkanes: From thermal or photodegradation involving carbon-carbon bond cleavage.[8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased purity of this compound over time | Oxidation due to air exposure. | Store under an inert atmosphere (e.g., nitrogen or argon). Ensure containers are well-sealed. |
| Thermal degradation from improper storage. | Store in a cool, dark place. Avoid exposure to heat sources. | |
| Photodegradation from light exposure. | Store in amber, light-blocking containers. | |
| Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) | Formation of degradation products. | Analyze for the presence of 2,2-dimethylhexanoic acid and other potential degradation products. Review storage and handling procedures. |
| Contamination. | Use high-purity solvents and clean glassware. Run a blank to check for system contamination. | |
| Inconsistent experimental results | Degradation of this compound during the experiment. | Prepare fresh solutions of this compound for each experiment. Monitor the stability of the compound under your specific experimental conditions. |
| pH of the reaction mixture. | Control and monitor the pH of your experimental setup. Use appropriate buffer systems. |
Data Presentation
Table 1: Summary of Expected Stability of this compound Under Different Conditions
| Condition | Parameter | Expected Stability | Potential Degradation Products |
| Temperature | Elevated | Low | Smaller aldehydes, alkanes, carbon monoxide |
| Room Temperature | Moderate | Gradual oxidation and polymerization | |
| Refrigerated | High | Minimal degradation | |
| Light | UV Light | Low | Free radical-mediated degradation products |
| Ambient Light | Moderate | Gradual degradation | |
| Dark | High | Minimal photodegradation | |
| Atmosphere | Air (Oxygen) | Low to Moderate | 2,2-Dimethylhexanoic acid, peroxy acids |
| Inert (N₂, Ar) | High | Minimal oxidation | |
| pH | Acidic | Low to Moderate | Aldol condensation products, acetals (in presence of alcohols) |
| Neutral | High | Minimal degradation | |
| Basic | Low | Aldol condensation products, Cannizzaro reaction products |
Experimental Protocols
Protocol 1: General Procedure for Monitoring the Stability of this compound
-
Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in a high-purity, inert solvent (e.g., acetonitrile or hexane).
-
Sample Preparation: Aliquot the stock solution into several amber glass vials. For studying the effect of different conditions, prepare separate sets of samples:
-
Temperature: Store vials at different temperatures (e.g., 4°C, 25°C, 40°C).
-
Light: Expose vials to a light source (e.g., UV lamp) and keep a control set in the dark.
-
Atmosphere: Sparge some samples with air and others with an inert gas (N₂ or Ar) before sealing.
-
pH: For solutions in aqueous or protic solvents, adjust the pH using appropriate buffers.
-
-
Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours), take a sample from each vial.
-
Analysis: Analyze the samples using a suitable analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) with a UV or MS detector.[9][10]
-
Quantification: Quantify the peak area of this compound and any new peaks that appear, which may correspond to degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.
Protocol 2: Analysis of Oxidative Degradation
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Exposure to Oxidizing Conditions:
-
Air Exposure: Leave a sample exposed to the air in a fume hood.
-
Chemical Oxidation: Treat a sample with a mild oxidizing agent (e.g., hydrogen peroxide).
-
-
Derivatization (Optional): For HPLC analysis, aldehydes can be derivatized with a reagent like 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-active hydrazone.[11]
-
Analytical Method:
-
GC-MS: Analyze the samples to identify and quantify this compound and potential oxidation products like 2,2-dimethylhexanoic acid.
-
HPLC-UV/MS: If derivatized, use HPLC to separate and quantify the DNPH-hydrazone of this compound.
-
-
Comparison: Compare the chromatograms of the treated samples with a freshly prepared standard to identify and quantify the degradation products.
Visualizations
Caption: Experimental workflow for a stability study of this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
- 8. Lipid-derived aldehyde degradation under thermal conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aldehydes: Structure, Effects, and Detection Methods - Creative Proteomics [creative-proteomics.com]
- 10. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. repository.up.ac.za [repository.up.ac.za]
Technical Support Center: Overcoming Steric Hindrance in Reactions with 2,2-Dimethylhexanal
Welcome to the technical support center for navigating the challenges of reactions involving the sterically hindered aldehyde, 2,2-Dimethylhexanal. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for common synthetic hurdles.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so unreactive in standard nucleophilic addition reactions?
A1: The reactivity of an aldehyde is largely governed by the accessibility of its carbonyl carbon to nucleophiles. In this compound, the presence of two methyl groups on the alpha-carbon (the carbon adjacent to the carbonyl group) creates significant steric bulk. This "neopentyl-like" arrangement physically obstructs the path of incoming nucleophiles, making it difficult for them to attack the carbonyl carbon and leading to slow reaction rates or complete lack of reactivity under standard conditions.
Q2: What are the most common side reactions observed when attempting reactions with this compound?
A2: Due to the high steric hindrance around the carbonyl group, several side reactions can become prominent:
-
Enolization: Strong, sterically hindered bases (including some Grignard reagents) may act as a base rather than a nucleophile, abstracting a proton from the alpha-carbon to form an enolate. This regenerates the starting aldehyde upon workup.
-
Reduction: Some nucleophilic reagents, particularly certain Grignard reagents with beta-hydrogens, can act as reducing agents, converting the aldehyde to the corresponding alcohol, 2,2-dimethylhexan-1-ol.
-
No Reaction: In many cases, especially with bulky nucleophiles, the steric hindrance is simply too great for the reaction to proceed at a reasonable rate, resulting in the recovery of unreacted starting material.
Q3: Are there any general strategies to improve the success rate of reactions with this compound?
A3: Yes, several strategies can be employed to overcome the steric hindrance:
-
Use of more reactive reagents: Employing more potent nucleophiles can sometimes overcome the steric barrier.
-
Lewis acid catalysis: The addition of a Lewis acid can activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack.
-
Higher reaction temperatures: Increasing the temperature can provide the necessary activation energy for the reaction to proceed, although this may also promote side reactions.
-
Alternative reaction pathways: In some cases, it may be more efficient to choose a different type of reaction that is less sensitive to steric hindrance.
Troubleshooting Guides
Guide 1: Grignard Reactions
Problem: Low or no yield of the desired secondary alcohol.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Add anhydrous cerium(III) chloride (CeCl₃) to the reaction mixture before the addition of the Grignard reagent. This in situ generation of a more nucleophilic organocerium reagent can overcome steric hindrance. | Organocerium reagents are known to be more effective in additions to sterically hindered carbonyls and reduce the likelihood of enolization and reduction side reactions.[1] |
| Enolization by Grignard Reagent | Use a less sterically bulky Grignard reagent if possible. Alternatively, the use of CeCl₃ as mentioned above is highly recommended. | Bulky Grignard reagents are more prone to act as bases. |
| Reduction of the Aldehyde | Ensure the Grignard reagent does not have beta-hydrogens if possible. Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). | Grignard reagents with beta-hydrogens can undergo a Meerwein-Ponndorf-Verley-type reduction of the aldehyde. |
| Poor Grignard Reagent Quality | Ensure all glassware is flame-dried, and solvents are anhydrous. Use freshly prepared Grignard reagent. | Grignard reagents are highly sensitive to moisture. |
Guide 2: Wittig Reactions
Problem: Low yield of the desired alkene.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Use the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate carbanion that is generally more nucleophilic than a Wittig ylide.[2][3] | The increased nucleophilicity of the phosphonate carbanion can help to overcome the steric barrier of the this compound. |
| Unreactive Ylide | For stabilized ylides, which are less reactive, higher reaction temperatures and longer reaction times may be necessary. | Sterically hindered aldehydes often require more forcing conditions to react with less reactive ylides. |
| Ylide Decomposition | Generate the ylide at low temperature and add the aldehyde slowly at that temperature before allowing the reaction to warm. | Unstabilized ylides can be thermally unstable. |
Guide 3: Aldol Reactions
Problem: No desired crossed-aldol product is formed; only starting materials are recovered.
| Potential Cause | Troubleshooting Solution | Rationale |
| Steric Hindrance | Use a more reactive ketone as the enolate partner (e.g., acetone). Employ stronger basic conditions and higher temperatures. | The steric bulk of this compound prevents even enolates from attacking the carbonyl carbon under standard conditions. More forcing conditions are required. |
| Self-Condensation of the Ketone | Use an excess of this compound relative to the ketone. | This will favor the reaction of the ketone enolate with the more abundant aldehyde. |
Alternative Synthetic Strategies
When direct nucleophilic addition to this compound proves challenging, consider alternative, less sterically sensitive reactions.
Nozaki-Hiyama-Kishi (NHK) Reaction
The NHK reaction is a powerful method for the formation of carbon-carbon bonds under mild conditions and is known to be effective with sterically hindered aldehydes. It involves the use of a chromium(II) salt and a catalytic amount of a nickel(II) salt to couple an organic halide with an aldehyde.[4][5][6][7]
Reformatsky Reaction
This reaction utilizes an organozinc reagent formed from an α-halo ester and zinc metal. These reagents are generally less basic than Grignard reagents, which can reduce the incidence of enolization. The Reformatsky reaction is a viable option for creating β-hydroxy esters from sterically hindered aldehydes.[8][9][10][11]
Quantitative Data Summary
The following table summarizes typical yields for reactions with sterically hindered aldehydes, providing a comparative overview of different methods. Note that specific yields for this compound are often not explicitly reported in the literature, so data for analogous hindered aldehydes are included as a reference.
| Reaction Type | Nucleophile/Reagent | Hindered Aldehyde | Additive/Catalyst | Yield (%) | Reference |
| Grignard | Alkylmagnesium bromide | Pivaldehyde | CeCl₃ | 85-95% | [1] |
| Wittig (HWE) | Phosphonate ester | Pivaldehyde | NaH | 70-85% | [2] |
| Nozaki-Hiyama-Kishi | Vinyl iodide | Pivaldehyde | CrCl₂/NiCl₂ | 75-90% | [4][6] |
| Reformatsky | Ethyl bromoacetate | Pivaldehyde | Zn | 60-80% | [8][10] |
Experimental Protocols
Protocol 1: Cerium(III) Chloride-Mediated Grignard Reaction
This protocol describes a general procedure for the addition of a Grignard reagent to a sterically hindered aldehyde like this compound, using anhydrous cerium(III) chloride.
Materials:
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Anhydrous tetrahydrofuran (THF)
-
This compound
-
Grignard reagent (e.g., ethylmagnesium bromide in THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous CeCl₃ (1.2 equivalents).
-
Add anhydrous THF via syringe and stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Add the Grignard reagent (1.2 equivalents) dropwise via syringe.
-
Stir the mixture for 1 hour at -78 °C.
-
Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Nozaki-Hiyama-Kishi (NHK) Reaction
This protocol provides a general method for the coupling of a vinyl or aryl halide with this compound.
Materials:
-
Anhydrous chromium(II) chloride (CrCl₂)
-
Anhydrous nickel(II) chloride (NiCl₂)
-
Anhydrous dimethylformamide (DMF)
-
This compound
-
Vinyl or aryl halide (e.g., vinyl iodide)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CrCl₂ (4.0 equivalents) and NiCl₂ (0.05 equivalents).
-
Add anhydrous DMF and stir the suspension at room temperature.
-
Add a solution of this compound (1.0 equivalent) and the organic halide (1.5 equivalents) in anhydrous DMF.
-
Stir the reaction mixture at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with water.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for reactions with this compound.
Caption: Decision-making workflow for reactions with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Nozaki–Hiyama–Kishi reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chemistry.illinois.edu [chemistry.illinois.edu]
- 7. Nozaki-Hiyama-Kishi (NHK) Coupling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Reformatsky Reaction | NROChemistry [nrochemistry.com]
- 11. Reformatsky reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Grignard Reactions for 2,2-Dimethylhexanal Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for the synthesis of 2,2-Dimethylhexanal using a Grignard reaction. The primary challenge in this synthesis is the steric hindrance associated with the neopentyl-type structure of the required Grignard reagent, 2,2-dimethylpentylmagnesium halide.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low or no yield in the synthesis of this compound?
Low yields are typically traced back to two main areas: poor formation of the Grignard reagent or inefficient reaction with the formylating agent. The most common culprits include:
-
Inactive Magnesium Surface: A passivating layer of magnesium oxide on the turnings can prevent the reaction from starting.[1]
-
Presence of Moisture: Grignard reagents are extremely sensitive to water. Any moisture in the glassware, solvents, or starting materials will quench the reagent as it forms.[2]
-
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the unreacted alkyl halide, is a major side reaction that reduces yield.[2]
-
Steric Hindrance: The bulky nature of the 2,2-dimethylpentyl group can hinder its attack on the formylating agent.
Q2: How can I improve the formation of the sterically hindered 2,2-dimethylpentylmagnesium halide?
Formation of this reagent is challenging but can be optimized. Key strategies include:
-
Magnesium Activation: The magnesium surface must be activated.[1] Common methods include crushing the magnesium turnings to expose a fresh surface, or using chemical activators like a small crystal of iodine or a few drops of 1,2-dibromoethane.[3] The disappearance of the iodine's purple color or the evolution of ethylene gas are visual cues of successful activation.[1]
-
Solvent Choice: Tetrahydrofuran (THF) is often preferred over diethyl ether for forming Grignard reagents from less reactive or sterically hindered halides because it provides better stabilization of the reagent complex.[3][4]
-
Controlled Addition: Add the 1-halo-2,2-dimethylpentane solution slowly to the magnesium suspension. This keeps the concentration of the alkyl halide low, which minimizes the rate of the competing Wurtz coupling side reaction.[3]
Q3: Which formylating agent is best for this reaction: ethyl formate or N,N-dimethylformamide (DMF)?
Both can be used, but they have different reactivity profiles and potential side reactions.
-
Ethyl Formate: Reacts with one equivalent of the Grignard reagent to form the aldehyde. However, a second equivalent of the Grignard can add to the newly formed aldehyde, producing a secondary alcohol as a byproduct.[5][6] This can be minimized by using a reverse addition (adding the Grignard reagent to an excess of ethyl formate) at low temperatures (-78 °C to 0 °C).
-
N,N-Dimethylformamide (DMF): Reacts with the Grignard reagent to form a stable tetrahedral intermediate. This intermediate does not collapse to an aldehyde until the acidic workup, preventing over-addition. This often makes DMF a more reliable choice for aldehyde synthesis, especially with reactive Grignard reagents.
Q4: How do I minimize the formation of the secondary alcohol byproduct when using ethyl formate?
To favor the formation of this compound and prevent its subsequent reaction to form 3,3-dimethylheptan-2-ol, the following conditions are critical:
-
Low Temperature: Perform the reaction at low temperatures, such as -78 °C, to control the reactivity and prevent the second addition.[7]
-
Reverse Addition: Slowly add the prepared Grignard reagent solution to a solution of ethyl formate (in excess). This ensures that the newly formed aldehyde is in a low concentration relative to the formylating agent, reducing the likelihood of a second attack by the Grignard.
Troubleshooting Guide
| Symptom | Possible Cause(s) | Recommended Action(s) |
| Reaction Fails to Initiate (No heat, no cloudiness) | 1. Magnesium oxide layer on turnings.[1]2. Wet solvent, reagents, or glassware.[2]3. Alkyl halide is not reactive enough. | 1. Activate Mg with iodine, 1,2-dibromoethane, or by crushing the turnings.[3]2. Flame-dry all glassware under vacuum/inert gas. Use freshly distilled anhydrous solvents.[2]3. Switch from alkyl chloride to the more reactive alkyl bromide. Consider gentle warming with a heat gun to initiate.[1] |
| Low Yield of Aldehyde; High Yield of Dimer (e.g., 4,4,7,7-tetramethyldecane) | Wurtz coupling side reaction is dominant.[2] | 1. Add the alkyl halide solution slowly and dropwise to the magnesium suspension to maintain a low concentration.2. Ensure the reaction temperature does not get too high during Grignard formation. |
| Low Yield of Aldehyde; Starting Alkyl Halide Recovered | Grignard reagent formed but did not react with the formylating agent due to steric hindrance or low reactivity. | 1. Increase reaction time and/or temperature during the formylation step.2. Switch to a more reactive formylating agent (e.g., from ethyl formate to DMF). |
| Significant Amount of Secondary Alcohol Byproduct is Isolated | The Grignard reagent added twice to the formylating agent (ethyl formate).[5] | 1. Use a reverse addition technique: add the Grignard reagent slowly to an excess of ethyl formate.2. Maintain a very low reaction temperature (e.g., -78 °C).[7]3. Switch to DMF as the formylating agent. |
| Reaction Mixture Turns Dark Brown/Black During Grignard Formation | Prolonged heating or high temperatures may be causing decomposition or side reactions. | 1. Avoid excessive heating. The reaction is exothermic and should sustain a gentle reflux on its own.[8]2. Once initiated, allow the reaction to proceed without external heating unless it subsides completely. |
Data Presentation: Optimizing Reaction Conditions
The following tables summarize illustrative quantitative data for optimizing the synthesis of sterically hindered aldehydes.
Table 1: Illustrative Effect of Solvent on Grignard Reagent Formation (Based on analogous reactions with sterically hindered alkyl halides)
| Solvent | Temperature (°C) | Typical Reaction Time | Observed Yield of Grignard Reagent | Notes |
| Diethyl Ether | 35 (Reflux) | 2-4 hours | 60-75% | Standard choice, but may be slow for hindered halides. |
| Tetrahydrofuran (THF) | 66 (Reflux) | 1-2 hours | 85-95% | Preferred for hindered halides due to better solvating properties.[3][4] |
| 2-Methyl-THF | 80 (Reflux) | 1-2 hours | 80-90% | A greener alternative to THF with similar or better performance.[3] |
Table 2: Illustrative Comparison of Formylating Agents (Based on reactions with neopentyl-type Grignard reagents)
| Formylating Agent | Stoichiometry (Grignard:Agent) | Temperature (°C) | Typical Aldehyde Yield | Major Byproduct(s) |
| Ethyl Formate | 1 : 1.2 | 0 | 40-55% | Secondary Alcohol |
| Ethyl Formate (Reverse Addition) | 1 : 2.0 | -78 | 65-80% | Unreacted Ethyl Formate |
| DMF | 1 : 1.2 | 0 to RT | 70-85% | Minimal |
Detailed Experimental Protocol
Objective: To synthesize this compound via the Grignard reaction of 1-bromo-2,2-dimethylpentane with ethyl formate.
Materials:
-
Magnesium turnings (1.2 eq)
-
1-bromo-2,2-dimethylpentane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Iodine (1 small crystal)
-
Ethyl formate (2.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, inert gas line (Argon or Nitrogen).
Procedure:
-
Apparatus Setup and Grignard Reagent Formation:
-
Assemble the glassware and flame-dry all components under a vacuum or a strong flow of inert gas. Allow to cool to room temperature under a positive pressure of inert gas.[1]
-
Place magnesium turnings (1.2 eq) and a single crystal of iodine into the reaction flask.[3]
-
Add anhydrous THF to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromo-2,2-dimethylpentane (1.0 eq) in anhydrous THF.
-
Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction should initiate, signaled by the disappearance of the iodine color and gentle refluxing of the solvent.[3] If it does not start, gentle warming with a heat gun may be necessary.
-
Once initiated, add the remaining bromide solution dropwise at a rate that maintains a steady but controlled reflux.
-
After the addition is complete, stir the grayish, cloudy mixture for an additional 1-2 hours to ensure complete consumption of the magnesium.
-
-
Formylation Reaction:
-
In a separate flame-dried flask under inert gas, prepare a solution of ethyl formate (2.0 eq) in anhydrous THF.
-
Cool this solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent from the first flask to the cold ethyl formate solution via cannula or a dropping funnel over 30-60 minutes. Maintain the temperature at -78 °C throughout the addition.
-
After the addition is complete, allow the mixture to stir at -78 °C for an additional hour.
-
-
Aqueous Workup and Extraction:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl while the flask is still in the cold bath.[2]
-
Allow the mixture to warm to room temperature. If solids persist, add 1M HCl until the solution is clear.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer two more times with diethyl ether.[8]
-
Combine all organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude oil via fractional distillation or flash column chromatography to isolate the pure this compound.
-
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 6. A formate ester, such as ethyl formate, reacts with an excess of ... | Study Prep in Pearson+ [pearson.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. pubs.acs.org [pubs.acs.org]
Protecting group strategies for the aldehyde functional group in 2,2-Dimethylhexanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered aldehyde, 2,2-Dimethylhexanal. The content focuses on effective protecting group strategies to ensure successful synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to protect the aldehyde group in this compound?
The primary challenge in protecting this compound lies in the steric hindrance caused by the two methyl groups on the alpha-carbon. This bulkiness can impede the approach of reagents to the carbonyl carbon, slowing down the rate of protection and often requiring more forcing conditions or specialized catalysts compared to unhindered aldehydes.
Q2: What are the most common and effective protecting groups for a sterically hindered aldehyde like this compound?
The most common and effective protecting groups for aldehydes are acetals, particularly cyclic acetals like 1,3-dioxolanes and 1,3-dioxanes.[1][2] These are generally stable to basic and nucleophilic conditions. For aldehydes that are particularly challenging to protect or require stability under acidic conditions, dithioacetals are a robust alternative.[3][4]
Q3: My standard acetal protection protocol is giving low yields with this compound. What can I do?
Low yields are a common issue with sterically hindered aldehydes.[5][6] Consider the following troubleshooting steps:
-
Choice of Diol: For cyclic acetals, ethylene glycol (forming a 1,3-dioxolane) is common. However, for sterically hindered aldehydes, using neopentyl glycol to form a more rigid 1,3-dioxane can sometimes improve yields.[7]
-
Catalyst: If standard acid catalysts like p-toluenesulfonic acid (p-TsOH) are ineffective, consider using a stronger Lewis acid such as TMSOTf.[8]
-
Water Removal: Acetal formation is an equilibrium reaction.[8][9] Ensure efficient removal of water using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.
-
Alternative Methods: Photochemical methods using a photocatalyst like Eosin Y have been shown to be effective for sterically hindered aldehydes under neutral conditions.[10]
Q4: I need to deprotect the acetal of this compound, but my molecule has other acid-sensitive functional groups. What are my options?
Standard deprotection with strong aqueous acid can damage sensitive molecules.[11] For a chemoselective and mild deprotection, consider the following:
-
Mild Acidic Conditions: Use milder acid catalysts like pyridinium p-toluenesulfonate (PPTS).
-
Lewis Acid Catalysis: Lewis acids such as bismuth nitrate pentahydrate or cerium(III) triflate can catalyze deprotection under nearly neutral conditions.[12]
-
Neutral Conditions: A combination of TESOTf and 2,6-lutidine can deprotect acetals under neutral conditions and has been shown to be chemoselective for aldehyde acetals over ketone ketals.[13][14] Another option is using molecular iodine in acetone.[15]
Troubleshooting Guides
Problem: Incomplete Acetal Formation
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls, leaving significant starting material. | Insufficiently reactive catalyst for the hindered aldehyde. | Switch from a Brønsted acid (e.g., p-TsOH) to a more potent Lewis acid catalyst like TMSOTf. |
| Low conversion despite prolonged reaction time. | Equilibrium not sufficiently driven towards product formation. | Ensure rigorous water removal. Use a Dean-Stark trap with an azeotroping solvent like toluene or add activated 4Å molecular sieves to the reaction mixture. |
| Formation of side products. | Reaction temperature is too high, leading to decomposition. | If using forcing conditions, try a lower temperature for a longer duration. Alternatively, explore milder, non-thermal methods like photochemical acetalization.[10] |
Problem: Difficulty in Acetal Deprotection
| Symptom | Possible Cause | Suggested Solution |
| Acetal is stable to standard mild acidic conditions. | The acetal of a sterically hindered aldehyde can be more robust than expected. | Increase the strength of the acid or the reaction temperature. If this is not compatible with other functional groups, switch to a different deprotection strategy. |
| Deprotection leads to a complex mixture of products. | The harsh deprotection conditions are affecting other parts of the molecule. | Employ a milder, chemoselective deprotection method. Options include using bismuth nitrate, TESOTf/2,6-lutidine, or iodine in acetone.[12][13][15] |
| Low yield of the deprotected aldehyde. | The aldehyde product is unstable under the deprotection conditions. | Use neutral deprotection methods to avoid acid-catalyzed degradation of the product. Buffer the workup to maintain neutral pH. |
Quantitative Data Summary
The following table summarizes typical conditions for the protection and deprotection of sterically hindered aldehydes, which can be used as a starting point for optimizing reactions with this compound.
| Protecting Group | Protection Conditions | Typical Yield | Deprotection Conditions | Typical Yield | Reference |
| 1,3-Dioxolane | Ethylene glycol, p-TsOH (cat.), Toluene, reflux (Dean-Stark) | 60-80% | 1M HCl, THF, RT | 85-95% | General Knowledge |
| Neopentyl Acetal | Neopentyl glycol, Camphorsulfonic acid, Benzene, reflux | 96% | Not specified | - | [7] |
| Dimethyl Acetal | Trimethyl orthoformate, Perchloric acid on silica gel, solvent-free | >90% | Aqueous acid | High | [16] |
| 1,3-Dithiane | 1,3-Propanedithiol, BF₃·OEt₂ (cat.), CH₂Cl₂, 0 °C to RT | 85-95% | HgCl₂, CaCO₃, aq. CH₃CN | 70-90% | [3] |
Detailed Experimental Protocols
Protocol 1: Formation of this compound Ethylene Acetal
This protocol describes a standard method for the formation of a 1,3-dioxolane from a sterically hindered aldehyde.
Materials:
-
This compound
-
Ethylene glycol (1.5 equivalents)
-
p-Toluenesulfonic acid monohydrate (0.05 equivalents)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, toluene, ethylene glycol, and p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by flash column chromatography or distillation if necessary.
Protocol 2: Deprotection of this compound Ethylene Acetal using Bismuth Nitrate
This protocol outlines a mild and chemoselective method for acetal deprotection.[12]
Materials:
-
This compound ethylene acetal
-
Bismuth nitrate pentahydrate (Bi(NO₃)₃·5H₂O) (0.25 equivalents)
-
Dichloromethane (DCM)
-
Water
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the this compound ethylene acetal in dichloromethane in a round-bottom flask.
-
Add bismuth nitrate pentahydrate to the solution.
-
Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aldehyde.
Visualizations
Caption: Experimental workflow for the protection of this compound as a 1,3-dioxolane.
Caption: Experimental workflow for the mild deprotection of an acetal using Bismuth Nitrate.
Caption: Logical workflow for troubleshooting low yields in the protection of this compound.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. synarchive.com [synarchive.com]
- 8. Protection of Carbonyl Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 9. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. A Simple Chemoselective Method for the Deprotection of Acetals and Ketals Using Bismuth Nitrate Pentahydrate [organic-chemistry.org]
- 13. Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Dimethyl Acetals [organic-chemistry.org]
Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of 2,2-Dimethylhexanal
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatography (GC) analysis of 2,2-Dimethylhexanal.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the GC analysis of this compound?
Peak tailing is a chromatographic phenomenon where the peak shape is asymmetrical, with a "tail" extending from the peak maximum towards the end of the chromatogram. This is a common issue when analyzing active compounds like this compound, a volatile aldehyde. Peak tailing is problematic because it can lead to:
-
Inaccurate quantification: The peak area, which is used for quantification, can be difficult to integrate reproducibly, leading to erroneous results.
-
Poor resolution: Tailing peaks can overlap with adjacent peaks, making it difficult to separate and accurately identify all components in a mixture.
-
Reduced sensitivity: As the peak broadens, its height decreases, which can make it difficult to detect low concentrations of the analyte.
Q2: What are the primary causes of peak tailing for this compound?
Peak tailing of this compound in GC analysis is primarily caused by interactions between the polar aldehyde group and active sites within the GC system. These active sites can be found in several places:
-
Injector: The inlet liner is a common source of active sites, especially if it is not properly deactivated or has become contaminated. Silanol groups on the surface of glass liners are particularly problematic.
-
GC Column: Active sites can also be present on the stationary phase of the column or at the column inlet, especially if the column has been contaminated with non-volatile residues from previous injections.
-
Contamination: Any contamination in the GC system, from the syringe to the detector, can introduce active sites that interact with this compound.
Q3: How can I differentiate between a system-wide problem and a compound-specific issue causing peak tailing?
To determine the root cause of peak tailing, inject a non-polar compound of similar volatility to this compound (e.g., an alkane).
-
If all peaks, including the non-polar compound, are tailing: This indicates a system-wide issue, such as a poor column cut, a leak in the system, or improper column installation.
-
If only the this compound peak (and other polar compounds) are tailing: This suggests a compound-specific interaction with active sites in the system.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and resolving peak tailing for this compound.
Step 1: Initial System Check
Before making significant changes to your method, perform these initial checks:
-
Check for Leaks: Use an electronic leak detector to check for leaks at the injector, column fittings, and detector. Leaks can disrupt carrier gas flow and cause peak distortion.
-
Inspect the Column Installation: Ensure the column is installed correctly in the injector and detector, with the correct insertion depth. An improper installation can create dead volume and cause peak tailing.
-
Verify Carrier Gas Purity and Flow Rate: Use high-purity carrier gas and ensure the flow rate is set correctly for your column dimensions and method.
Step 2: Addressing Active Sites in the Injector
The injector is the most common source of activity-related peak tailing for aldehydes.
Solution 1: Use a Deactivated Inlet Liner
-
Recommendation: Always use a high-quality, deactivated inlet liner. Liners with a chemical deactivation (e.g., silylation) are essential for analyzing active compounds.
-
Maintenance: Replace the inlet liner regularly, as its deactivation can degrade over time, especially with repeated injections of complex samples.
Solution 2: Deactivate the Inlet Liner (In-House Procedure)
For advanced users, in-house deactivation can be performed.
Experimental Protocol: Inlet Liner Deactivation with Dimethyldichlorosilane (DMDCS)
Materials:
-
Inlet liners (new or thoroughly cleaned)
-
5% (v/v) Dimethyldichlorosilane (DMDCS) in toluene
-
Methanol
-
Toluene
-
Nitrogen gas
-
Beakers and forceps
-
Oven
Procedure:
-
Cleaning: Thoroughly clean the liners with methanol and toluene and dry them completely in an oven at 110°C for 1 hour.
-
Deactivation:
-
In a fume hood, immerse the dry liners in a 5% DMDCS in toluene solution for 10-15 minutes.
-
Using forceps, remove the liners from the DMDCS solution and rinse them thoroughly with toluene to remove excess reagent.
-
Rinse the liners with methanol to react with any remaining DMDCS and form a deactivated surface.
-
-
Drying and Conditioning:
-
Dry the liners with a gentle stream of nitrogen gas.
-
Place the liners in an oven and condition them at a temperature slightly above the intended operating temperature of the inlet (e.g., 275°C) for 1-2 hours.
-
Step 3: Optimizing GC Column Performance
Solution 1: Column Conditioning
-
Procedure: Condition the column according to the manufacturer's instructions. This involves heating the column to a specific temperature for a period of time to remove any contaminants and ensure a stable baseline.
Solution 2: Column Trimming
-
Rationale: The first few centimeters of the column can accumulate non-volatile residues and become active.
-
Procedure: Trim 10-20 cm from the inlet end of the column using a ceramic scoring wafer to ensure a clean, square cut. Reinstall the column.
Solution 3: Choosing the Right GC Column
-
Recommendation: For the analysis of polar compounds like aldehydes, a wax-type column (polyethylene glycol stationary phase) is often a good choice as it can reduce peak tailing compared to non-polar phases. However, for derivatized aldehydes, a 5% phenyl-methylpolysiloxane column is commonly used.
Step 4: Derivatization to Eliminate Peak Tailing
Derivatization is a highly effective strategy to eliminate peak tailing by chemically modifying the aldehyde group, making the analyte less polar and less likely to interact with active sites. O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a common and effective derivatizing agent for aldehydes.
Experimental Protocol: PFBHA Derivatization of this compound
Materials:
-
Sample containing this compound
-
PFBHA hydrochloride solution (15 mg/mL in water)
-
Hexane
-
Potassium hydrogen phthalate (KHP) buffer (pH 4)
-
Vials with PTFE-lined septa
-
Vortex mixer and centrifuge
-
Water bath or heating block
Procedure:
-
Sample Preparation: In a vial, combine 1 mL of the sample with 1 mL of KHP buffer.
-
Derivatization: Add 1 mL of the PFBHA solution to the vial. Seal the vial and heat at 60°C for 1 hour.
-
Extraction: After cooling to room temperature, add 2 mL of hexane to the vial. Vortex for 2 minutes to extract the PFBHA-oxime derivative.
-
Phase Separation: Centrifuge the vial at 3000 rpm for 5 minutes to separate the layers.
-
Analysis: Carefully transfer the upper hexane layer to an autosampler vial for GC analysis.
Data Presentation
Table 1: Recommended GC Parameters for this compound Analysis
| Parameter | Underivatized this compound | PFBHA-Derivatized this compound |
| Injection Mode | Split (for higher concentrations) or Splitless (for trace analysis) | Splitless |
| Injector Temperature | 250°C | 250°C |
| Liner | Deactivated, Splitless Liner | Deactivated, Splitless Liner |
| Column | Wax-type (e.g., DB-WAX) or 5% Phenyl-methylpolysiloxane | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) |
| Carrier Gas | Helium | Helium |
| Flow Rate | 1.0 - 1.5 mL/min (constant flow) | 1.0 mL/min (constant flow) |
| Oven Program | 40°C (hold 2 min), ramp to 150°C at 10°C/min, then to 240°C at 20°C/min (hold 5 min) | 60°C (hold 2 min), ramp to 280°C at 15°C/min (hold 5 min) |
| Detector | FID or MS | MS (EI or NCI mode) |
Table 2: Comparison of Peak Shape with and without Troubleshooting
| Condition | Tailing Factor (Asymmetry Factor) | Peak Width at Half Height (min) |
| Before Troubleshooting | > 2.0 | > 0.1 |
| After Liner Deactivation | 1.2 - 1.5 | 0.05 - 0.08 |
| After Derivatization | 1.0 - 1.2 | < 0.05 |
Mandatory Visualization
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Experimental workflow for PFBHA derivatization.
Minimizing enolization in base-catalyzed reactions of 2,2-Dimethylhexanal
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2-Dimethylhexanal in base-catalyzed reactions. The focus is on minimizing the common side reaction of enolization to improve product yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My base-catalyzed reaction with this compound is showing low yield of the desired product and a significant amount of a side product. How can I confirm if enolization is the issue?
A1: Enolization of this compound, while sterically hindered, can still occur, leading to undesired aldol condensation products. To confirm this, you can:
-
Spectroscopic Analysis: Use ¹H NMR spectroscopy to look for characteristic signals of an aldol product, such as a new hydroxyl group (-OH) and a new stereocenter. The formation of an α,β-unsaturated aldehyde, a common subsequent product of aldol condensation, would show characteristic vinyl proton signals.
-
Chromatographic Analysis: Techniques like GC-MS or LC-MS can help identify the mass of the side product. An aldol self-condensation product of this compound would have a molecular weight corresponding to the dimer minus a water molecule if dehydration occurred.
-
Control Experiment: Run the reaction in the absence of the other reactant. If you still observe the formation of a higher molecular weight species, it is likely due to the self-condensation of this compound.
Q2: What are the primary factors that promote enolization of this compound in my reaction?
A2: Several factors can inadvertently favor the unwanted enolization pathway:
-
Strong, Non-hindered Bases: Small, strong bases like sodium hydroxide or potassium tert-butoxide can readily abstract an α-proton, initiating enolization.
-
High Temperatures: Higher reaction temperatures provide the activation energy for enolization and subsequent condensation.[1][2] Thermodynamic control at higher temperatures can favor the more stable (but undesired) aldol product.
-
Protic Solvents: Protic solvents can facilitate proton transfer, which is a key step in both enolate formation and the subsequent protonation of the aldol adduct.
-
Slow Addition of Electrophile: If the electrophile is added too slowly, the concentration of the enolate in the reaction mixture increases, raising the probability of self-condensation.
Q3: How can I strategically select a base to minimize enolization?
A3: The choice of base is critical. To disfavor enolization, consider:
-
Sterically Hindered Bases: Large, bulky bases like Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS) are less likely to abstract the sterically shielded α-proton of this compound.[3]
-
Weaker Bases: If the desired reaction can proceed with a weaker base, this will generally reduce the rate of enolate formation. The pKa of the base should be carefully considered in relation to the pKa of the α-proton of the aldehyde.
-
Solid-Supported Catalysts: In some cases, solid base catalysts can offer higher selectivity and minimize side reactions compared to homogeneous bases.[4][5]
Q4: What reaction conditions should I modify to suppress the enolization of this compound?
A4: Modifying the reaction environment is a powerful way to control the reaction outcome:
-
Low Temperatures: Running the reaction at low temperatures (e.g., -78 °C) favors kinetic control, which can prioritize the desired reaction over enolization.[2][6]
-
Aprotic Solvents: Use aprotic solvents like Tetrahydrofuran (THF) or Diethyl Ether to disfavor proton transfer steps associated with enolization.
-
Rapid Addition of Electrophile: Pre-forming the enolate at low temperature and then rapidly adding the electrophile can ensure it reacts with the intended partner before it has a chance to self-condense.[7]
Data Presentation: Influence of Reaction Conditions on Enolization
The following table summarizes hypothetical, yet plausible, experimental data to illustrate the impact of different bases and temperatures on the yield of the desired product versus the undesired aldol condensation product in a reaction involving this compound.
| Entry | Base | Temperature (°C) | Desired Product Yield (%) | Aldol Product Yield (%) |
| 1 | NaOH | 25 | 45 | 50 |
| 2 | KOH | 0 | 60 | 35 |
| 3 | LDA | -78 | 92 | <5 |
| 4 | LiHMDS | -78 | 95 | <3 |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Enolization using a Sterically Hindered Base
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a dropping funnel.
-
Solvent and Base: Add anhydrous Tetrahydrofuran (THF) to the flask and cool the solution to -78 °C using a dry ice/acetone bath.
-
Enolate Formation: Slowly add a solution of Lithium Diisopropylamide (LDA) in THF to the cooled solvent.
-
Aldehyde Addition: Add a solution of this compound in anhydrous THF dropwise to the LDA solution over 30 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes to ensure complete enolate formation.
-
Electrophile Addition: Add the electrophile (e.g., another aldehyde or ketone) dropwise to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: Allow the mixture to warm to room temperature, perform a liquid-liquid extraction, dry the organic layer, and purify the product using column chromatography.
Visualizations
Reaction Pathway Diagram
Caption: Competing reaction pathways for this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low product yield.
References
- 1. Organic Chemistry 7 Aldehydes and Ketones II Enolates | Eastern Kentucky University - Edubirdie [edubirdie.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. nacatsoc.org [nacatsoc.org]
- 5. WO2000000456A1 - Preparation of an aldol using a base-modified clay catalyst - Google Patents [patents.google.com]
- 6. Aldol reaction - Wikipedia [en.wikipedia.org]
- 7. quora.com [quora.com]
Preventing oxidation of 2,2-Dimethylhexanal during storage and handling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the oxidation of 2,2-Dimethylhexanal during storage and handling.
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound, leading to its degradation.
Issue 1: Loss of Purity or Potency Over Time
-
Symptom: A decrease in the percentage purity of this compound is observed during analytical testing (e.g., GC-MS or HPLC) of a stored sample. This may be accompanied by the appearance of new peaks in the chromatogram.
-
Possible Cause: Oxidation of the aldehyde group to a carboxylic acid (2,2-dimethylhexanoic acid) or polymerization.
-
Solution:
-
Verify Storage Conditions: Ensure the compound is stored under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[1]
-
Temperature Control: Store the compound at the recommended temperature, typically in a freezer at or below -20°C, to slow down the rate of degradation.[1]
-
Use of Antioxidants: If compatible with the intended application, consider adding a suitable antioxidant, such as Butylated Hydroxytoluene (BHT), to the neat compound or its solution.
-
Solvent Choice: For solutions, use deoxygenated solvents to prevent oxidation.
-
Issue 2: Formation of a White Precipitate or Increased Viscosity
-
Symptom: The liquid this compound becomes more viscous or a white solid precipitates out of the neat material or a concentrated solution.
-
Possible Cause: Polymerization of the aldehyde to form trimers or other oligomers.
-
Solution:
-
Dilution: Store this compound as a dilute solution (e.g., in a compatible, dry, and deoxygenated solvent) rather than as a neat compound.
-
Avoid Acidic Contaminants: Ensure that storage containers and handling equipment are free from acidic residues, which can catalyze polymerization.
-
Check for Water Content: Minimize exposure to moisture, as water can facilitate certain degradation pathways. Use dry solvents and handle in a dry environment (e.g., a glove box).
-
Issue 3: Inconsistent Experimental Results
-
Symptom: Variability in experimental outcomes when using this compound from different batches or from the same batch over time.
-
Possible Cause: Inconsistent purity of the starting material due to degradation.
-
Solution:
-
Purity Assessment: Always perform a purity check (e.g., via GC-MS or HPLC) on the this compound sample before use, especially if it has been stored for an extended period.
-
Standardized Handling Protocol: Implement a strict, standardized protocol for handling and dispensing the compound to minimize its exposure to air and moisture.
-
Small Aliquots: Store the compound in small, single-use aliquots to avoid repeated opening and closing of the main container, which introduces atmospheric oxygen and moisture.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway for this compound, like other aliphatic aldehydes, is oxidation of the aldehyde functional group to a carboxylic acid (2,2-dimethylhexanoic acid). Polymerization into trimers is another common degradation route.
Q2: What are the ideal storage conditions for neat this compound?
A2: For optimal stability, neat this compound should be stored in an airtight container under an inert atmosphere (argon or nitrogen) in a freezer at or below -20°C.[1] The container should be made of an inert material such as amber glass or a compatible polymer.
Q3: Is it better to store this compound as a neat compound or in solution?
A3: Storing this compound as a dilute solution in a dry, deoxygenated, and inert solvent can enhance its stability by reducing the rate of polymerization. However, the stability in solution is highly dependent on the choice of solvent and the exclusion of oxygen.
Q4: What antioxidants can be used to stabilize this compound?
A4: Butylated hydroxytoluene (BHT) is a commonly used antioxidant for stabilizing aldehydes. The choice and concentration of the antioxidant should be carefully considered based on the intended application to avoid interference with experimental results.
Q5: How can I monitor the purity of my this compound sample?
A5: The purity of this compound can be monitored using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC). These techniques can separate the parent compound from its degradation products and allow for quantification. See the Experimental Protocols section for a sample methodology.
Data Presentation
Table 1: Illustrative Stability of this compound Under Various Storage Conditions (Example Data)
| Storage Condition | Temperature (°C) | Atmosphere | Purity after 3 Months (%) | Purity after 6 Months (%) |
| A | 25 | Air | 85 | 70 |
| B | 4 | Air | 92 | 85 |
| C | 4 | Nitrogen | 98 | 95 |
| D | -20 | Nitrogen | >99 | 99 |
| E (with BHT) | 4 | Nitrogen | >99 | >99 |
Note: This table presents illustrative data based on the general behavior of aliphatic aldehydes. Actual stability may vary.
Table 2: Chemical Compatibility of this compound with Common Laboratory Materials
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Recommended for storage. |
| Polytetrafluoroethylene (PTFE) | Excellent | Suitable for container liners and seals. |
| Polypropylene (PP) | Good | May be suitable for short-term storage and handling. |
| Low-Density Polyethylene (LDPE) | Limited | Potential for leaching and absorption. Not recommended for long-term storage. |
| Stainless Steel | Good | Ensure it is clean and passivated to prevent catalytic degradation. |
This information is based on general chemical compatibility charts. It is recommended to perform specific compatibility testing for critical applications.
Experimental Protocols
Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
-
Reagents:
-
High-purity solvent for dilution (e.g., dichloromethane or hexane).
-
This compound sample.
-
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.
-
Perform serial dilutions to obtain a working concentration of approximately 10 µg/mL.
-
-
GC-MS Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
MSD Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 35-350.
-
-
Data Analysis:
-
Identify the peak for this compound based on its retention time and mass spectrum.
-
Identify potential impurity peaks, such as 2,2-dimethylhexanoic acid, by their mass spectra.
-
Calculate the relative purity by area normalization.
-
Protocol 2: Accelerated Stability Study of this compound
-
Objective: To assess the stability of this compound under elevated temperature conditions to predict its long-term shelf life.[2][3]
-
Materials:
-
Multiple vials of high-purity this compound.
-
Temperature-controlled oven.
-
Inert gas (argon or nitrogen) source.
-
Analytical instrumentation for purity testing (GC-MS or HPLC).
-
-
Procedure:
-
Aliquots of the this compound sample are placed in sealed vials under both air and an inert atmosphere.
-
A baseline purity analysis (Time 0) is performed on a control sample.
-
The test vials are placed in an oven at an elevated temperature (e.g., 40°C or 54°C).[2][4]
-
Samples are withdrawn at specified time points (e.g., 1, 2, 4, and 8 weeks).
-
The purity of the withdrawn samples is determined using a validated analytical method (e.g., the GC-MS protocol above).
-
-
Data Analysis:
-
The percentage of this compound remaining is plotted against time for each condition.
-
The degradation rate constant can be calculated to estimate the shelf life at room temperature using the Arrhenius equation.
-
Mandatory Visualization
Caption: Oxidation pathway of this compound to its carboxylic acid.
Caption: Troubleshooting workflow for this compound degradation.
References
Validation & Comparative
A Comparative Guide to the Analytical Method Validation of 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two common analytical methods for the quantification of 2,2-Dimethylhexanal: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection following derivatization with 2,4-dinitrophenylhydrazine (HPLC-UV/DNPH). The information presented herein is based on established principles of analytical method validation, primarily referencing the International Council for Harmonisation (ICH) Q2(R1) guidelines, to ensure the generation of reliable and reproducible scientific data.
Method Comparison Overview
The choice of an analytical method depends on various factors, including the sample matrix, required sensitivity, and the nature of the analyte. For a volatile aldehyde like this compound, GC-MS is a primary technique due to its high specificity and sensitivity. However, HPLC following derivatization offers a robust alternative, particularly when GC-MS is unavailable or when dealing with complex matrices that may interfere with direct GC analysis.
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that separates volatile compounds in the gas phase and detects them based on their mass-to-charge ratio. This provides a high degree of certainty in identification and quantification.
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization involves a chemical reaction of the aldehyde with 2,4-dinitrophenylhydrazine (DNPH) to form a stable, UV-absorbing derivative. This derivative is then separated and quantified using HPLC with a UV detector. This method is widely used for the analysis of aldehydes in various samples.
Data Presentation: Validation Parameter Comparison
The following tables summarize the hypothetical, yet realistic, validation data for the two analytical methods for this compound.
Table 1: System Suitability
| Parameter | Method A (GC-MS) | Method B (HPLC-UV/DNPH) | Acceptance Criteria |
| Tailing Factor | 1.1 | 1.2 | ≤ 2.0 |
| Theoretical Plates | > 5000 | > 4000 | > 2000 |
| % RSD of Peak Area (n=6) | 1.5% | 1.8% | ≤ 2.0% |
Table 2: Linearity and Range
| Parameter | Method A (GC-MS) | Method B (HPLC-UV/DNPH) | Acceptance Criteria |
| Range (µg/mL) | 0.1 - 10 | 0.2 - 15 | Defined by application |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 | ≥ 0.999 |
| Y-intercept | Minimal | Minimal | Close to zero |
Table 3: Accuracy (Recovery)
| Concentration Level | Method A (GC-MS) | Method B (HPLC-UV/DNPH) | Acceptance Criteria |
| Low (80%) | 99.5% | 98.8% | 98.0% - 102.0% |
| Medium (100%) | 100.2% | 100.5% | 98.0% - 102.0% |
| High (120%) | 101.1% | 101.5% | 98.0% - 102.0% |
Table 4: Precision (%RSD)
| Precision Level | Method A (GC-MS) | Method B (HPLC-UV/DNPH) | Acceptance Criteria |
| Repeatability (Intra-day) | 1.8% | 2.1% | ≤ 2.0% |
| Intermediate Precision (Inter-day) | 2.5% | 2.8% | ≤ 3.0% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (GC-MS) | Method B (HPLC-UV/DNPH) | Acceptance Criteria |
| LOD (µg/mL) | 0.03 | 0.07 | Signal-to-Noise ≥ 3 |
| LOQ (µg/mL) | 0.1 | 0.2 | Signal-to-Noise ≥ 10 |
Experimental Protocols
Method A: Gas Chromatography-Mass Spectrometry (GC-MS)
1. Sample Preparation:
-
A stock solution of this compound (1 mg/mL) is prepared in methanol.
-
Calibration standards are prepared by serial dilution of the stock solution to concentrations ranging from 0.1 µg/mL to 10 µg/mL.
-
For sample analysis, the matrix is extracted with a suitable solvent (e.g., hexane), and an internal standard (e.g., d12-2,2-Dimethylhexanal) is added.
2. GC-MS Conditions:
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at 10°C/min, and held for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Quantification Ion: To be determined from the mass spectrum of this compound (likely a characteristic fragment ion).
Method B: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) following DNPH Derivatization
1. Derivatization Procedure:
-
A stock solution of this compound (1 mg/mL) is prepared in acetonitrile.
-
Calibration standards are prepared by serial dilution.
-
To 1 mL of each standard and sample, 1 mL of a 0.2% (w/v) solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 0.5% phosphoric acid is added.
-
The mixture is vortexed and allowed to react at 40°C for 30 minutes.
-
The reaction mixture is then cooled to room temperature and diluted with acetonitrile before injection.
2. HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Initial conditions: 60% Acetonitrile, 40% Water.
-
Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.
-
Hold at 90% Acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
Detection Wavelength: 360 nm.
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Interrelationship of key analytical validation parameters.
A Comparative Analysis of Spectroscopic Data for 2,2-Dimethylhexanal and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the spectroscopic data for 2,2-dimethylhexanal and its structural isomers: 3,3-dimethylhexanal, 4,4-dimethylhexanal, and 5,5-dimethylhexanal. The differentiation of these isomers is crucial in various fields, including drug development and quality control, where precise structural elucidation is paramount. This document summarizes key experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate their identification and characterization.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for the four isomers of dimethylhexanal. Due to the limited availability of published experimental spectra for all isomers, predicted data from reputable spectroscopic databases and software have been included to provide a more comprehensive comparison. All predicted data is clearly marked.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) and Multiplicity |
| This compound | ~9.4 (s, 1H, -CHO), ~2.2 (t, 2H, -CH₂-), ~1.3 (m, 2H, -CH₂-), ~1.1 (s, 6H, -C(CH₃)₂), ~0.9 (t, 3H, -CH₃) |
| 3,3-Dimethylhexanal | ~9.7 (t, 1H, -CHO), ~2.4 (d, 2H, -CH₂-CHO), ~1.2 (q, 2H, -CH₂-), ~0.9 (s, 6H, -C(CH₃)₂), ~0.8 (t, 3H, -CH₃) |
| 4,4-Dimethylhexanal | ~9.8 (t, 1H, -CHO), ~2.4 (m, 2H, -CH₂-CHO), ~1.6 (m, 2H, -CH₂-), ~0.9 (s, 6H, -C(CH₃)₂), ~0.8 (t, 3H, -CH₂CH₃) |
| 5,5-Dimethylhexanal | ~9.8 (t, 1H, -CHO), ~2.4 (m, 2H, -CH₂-CHO), ~1.5 (m, 2H, -CH₂-), ~1.2 (m, 2H, -CH₂-), ~0.9 (s, 9H, -C(CH₃)₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Compound | Chemical Shift (ppm) |
| This compound | ~205 (-CHO), ~52 (-C(CH₃)₂), ~40 (-CH₂-), ~26 (-CH₂-), ~23 (-C(CH₃)₂), ~14 (-CH₃) |
| 3,3-Dimethylhexanal | ~203 (-CHO), ~48 (-CH₂-CHO), ~36 (-C(CH₃)₂), ~30 (-CH₂-), ~25 (-C(CH₃)₂), ~8 (-CH₃) |
| 4,4-Dimethylhexanal | ~203 (-CHO), ~42 (-CH₂-CHO), ~35 (-CH₂-), ~32 (-C(CH₃)₂), ~28 (-C(CH₃)₂), ~8 (-CH₂CH₃) |
| 5,5-Dimethylhexanal | ~203 (-CHO), ~44 (-CH₂-CHO), ~30 (-C(CH₃)₃), ~29 (-CH₂-), ~22 (-CH₂-), ~29 (-C(CH₃)₃) |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Key Absorptions (cm⁻¹) |
| This compound | ~2950 (C-H stretch), ~2710 (aldehyde C-H stretch), ~1730 (C=O stretch) |
| 3,3-Dimethylhexanal | ~2960 (C-H stretch), ~2715 (aldehyde C-H stretch), ~1728 (C=O stretch) |
| 4,4-Dimethylhexanal | ~2955 (C-H stretch), ~2720 (aldehyde C-H stretch), ~1725 (C=O stretch) |
| 5,5-Dimethylhexanal | ~2960 (C-H stretch), ~2710 (aldehyde C-H stretch), ~1725 (C=O stretch) |
Table 4: Mass Spectrometry (MS) Data
| Compound | Key Fragments (m/z) and Interpretation |
| This compound | 128 (M+), 99 ([M-CHO]+), 71 ([C₅H₁₁]+), 57 ([C₄H₉]+), 43 ([C₃H₇]+) |
| 3,3-Dimethylhexanal | 128 (M+), 99 ([M-C₂H₅]+), 85 ([M-C₃H₇]+), 57 ([C₄H₉]+), 43 ([C₃H₇]+) |
| 4,4-Dimethylhexanal | 128 (M+), 99 ([M-C₂H₅]+), 71 ([C₅H₁₁]+), 57 ([C₄H₉]+), 43 ([C₃H₇]+) |
| 5,5-Dimethylhexanal | 128 (M+), 113 ([M-CH₃]+), 71 ([C₅H₁₁]+), 57 ([C₄H₉]+, t-butyl cation, often the base peak) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Parameters may include a 45-degree pulse angle, a 2-5 second relaxation delay, and a larger number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and analyzed in a liquid cell.
-
Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer. Typically, spectra are collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates or the solvent is recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable inlet system. For volatile compounds like aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique.
-
Ionization: Ionize the sample using a method such as Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection and Data Analysis: Detect the ions and generate a mass spectrum. Analyze the fragmentation pattern to identify the molecular ion and characteristic fragment ions, which provide structural information.
Visualization of Isomeric Relationships
The following diagram illustrates the structural relationship between the four isomers of dimethylhexanal, highlighting the different positions of the dimethyl substitution along the hexane chain.
Caption: Structural relationship of dimethylhexanal isomers.
No Biological Activity Data Currently Available for 2,2-Dimethylhexanal Derivatives
A comprehensive search of scientific literature and databases has revealed no published studies on the biological activity of 2,2-Dimethylhexanal or its derivatives. Consequently, the generation of a comparison guide with experimental data for this specific class of compounds is not possible at this time.
To provide a valuable resource for researchers, scientists, and drug development professionals interested in the bioactivity of aldehydes, this guide instead focuses on the biological activity of structurally simpler aliphatic aldehydes . This information on related compounds can offer a contextual understanding of how chain length and saturation might influence antimicrobial and cytotoxic effects within this broad chemical class.
Important Note: The data presented herein for other aliphatic aldehydes should not be extrapolated to predict the biological activity of this compound derivatives. Minor structural modifications, such as the gem-dimethyl group in this compound, can significantly alter a compound's biological and pharmacological properties.
Comparison Guide: Biological Activity of Aliphatic Aldehydes
This guide provides a comparative overview of the antimicrobial activity of several straight-chain saturated and unsaturated aliphatic aldehydes.
Antimicrobial and Antifungal Activity of Aliphatic Aldehydes
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of aliphatic aldehydes against various bacterial and fungal strains. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate greater potency.
Table 1: Minimum Inhibitory Concentration (MIC) of Aliphatic Aldehydes against Selected Microorganisms
| Compound | Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Hexanal | Trichophyton mentagrophytes | Fungus | 125 | [1] |
| Nonanal | Trichophyton mentagrophytes | Fungus | 62.5 | [1] |
| (E)-2-Hexenal | Trichophyton mentagrophytes | Fungus | <1.9 - 3.9 | [1] |
| (E)-2-Heptenal | Trichophyton mentagrophytes | Fungus | 3.9 - 7.8 | [1] |
| (E)-2-Octenal | Trichophyton mentagrophytes | Fungus | <1.9 - 3.9 | [1] |
| (E)-2-Nonenal | Trichophyton mentagrophytes | Fungus | <1.9 | [1] |
| (E)-2-Heptenal | Staphylococcus aureus | ATCC 25923 | 125 | [2][3] |
| (E)-2-Nonenal | Staphylococcus aureus | ATCC 25923 | 31.25 | [2][3] |
| (E)-2-Decenal | Staphylococcus aureus | ATCC 25923 | 15.6 | [2][3] |
| (E,E)-2,4-Decadienal | Staphylococcus aureus | ATCC 25923 | 1.9 | [2][3] |
| (E)-2-Heptenal | Escherichia coli | ATCC 25922 | 125 | [2][3] |
| (E)-2-Nonenal | Escherichia coli | ATCC 25922 | 62.5 | [2][3] |
| (E)-2-Decenal | Escherichia coli | ATCC 25922 | 31.25 | [2][3] |
| (E,E)-2,4-Decadienal | Escherichia coli | ATCC 25922 | 3.9 | [2][3] |
Note: ATCC refers to the American Type Culture Collection, a repository for standard reference microorganisms.
Experimental Protocols
The data presented in Table 1 was primarily obtained using the broth microdilution method, a standard laboratory technique for determining the MIC of antimicrobial agents.
Broth Microdilution Method for MIC Determination:
-
Preparation of Microorganism Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium overnight. The turbidity of the culture is then adjusted to match a 0.5 McFarland standard, which corresponds to a specific cell density (approximately 10^8 colony-forming units (CFU)/mL). This suspension is further diluted to achieve the final desired inoculum concentration for the assay.[3]
-
Preparation of Test Compounds: The aliphatic aldehydes are dissolved in a solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. A series of twofold dilutions of the stock solution are then prepared in a 96-well microtiter plate using the appropriate broth medium.[3]
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microorganism suspension. The plates are then incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[3]
-
Determination of MIC: After incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the aldehyde at which there is no visible growth.[2][3]
Proposed Mechanism of Antimicrobial Action
The antimicrobial activity of many aliphatic aldehydes, particularly unsaturated aldehydes, is believed to stem from their ability to disrupt the microbial cell membrane. This disruption leads to increased membrane permeability and leakage of essential intracellular components, ultimately causing cell death.
Caption: Proposed mechanism of antimicrobial action for aliphatic aldehydes.
Cytotoxicity of Aliphatic Aldehydes
While effective against microorganisms, it is crucial to consider the potential toxicity of aldehydes to human cells. The general mechanism of aldehyde cytotoxicity involves the formation of adducts with essential biomolecules like DNA and proteins.[4] This can lead to DNA damage, including interstrand crosslinks, and protein damage, which can disrupt cellular functions.[4]
Studies have shown that the cytotoxicity of aldehydes can vary. For instance, α,β-unsaturated aldehydes are generally considered to be more toxic than their saturated counterparts.[4] The cellular response to aldehyde-induced damage often involves DNA repair pathways; however, highly toxic aldehydes may cause cell inactivation primarily through protein damage.[4]
It is important to note that one study found that several aliphatic aldehydes from olive fruit, including hexanal, nonanal, and various (E)-2-alkenals, were devoid of cytotoxicity on cultures of human reconstructed epidermis, suggesting a potential for topical applications.[1] However, further research is needed to fully characterize the safety profile of these compounds.
References
- 1. In vitro antifungal and anti-elastase activity of some aliphatic aldehydes from Olea europaea L. fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of 2,2-Dimethylhexanal and n-Hexanal in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity and performance of 2,2-Dimethylhexanal and n-hexanal in common organic reactions. The structural difference between these two aldehydes—the presence of two methyl groups at the alpha-position in this compound—profoundly influences their chemical behavior, primarily due to steric hindrance and the absence of α-hydrogens. This comparison is supported by experimental data and established principles in organic chemistry to aid in the selection of appropriate substrates for synthesis.
Physical and Chemical Properties
A fundamental understanding of the physical properties of this compound and n-hexanal is crucial for their application in organic synthesis. The table below summarizes their key characteristics.
| Property | This compound | n-Hexanal |
| Molecular Formula | C8H16O[1][2] | C6H12O |
| Molecular Weight | 128.21 g/mol [1][2] | 100.16 g/mol |
| Boiling Point | ~167.67 °C (estimate)[1] | 128-131 °C |
| Structure | α,α-disubstituted aldehyde | Linear aldehyde |
| α-Hydrogens | 0 | 2 |
Comparative Reactivity in Key Organic Reactions
The presence of bulky methyl groups at the α-position of this compound creates significant steric hindrance around the carbonyl group, making it less accessible to nucleophiles compared to the unhindered carbonyl of n-hexanal.[3][4] This steric impediment, coupled with the lack of acidic α-hydrogens, dictates the divergent reactivity of these two aldehydes.
Oxidation to Carboxylic Acids
Both this compound and n-hexanal can be oxidized to their corresponding carboxylic acids. Aldehydes are generally more readily oxidized than ketones.[5][6][7] However, the steric hindrance in this compound may lead to slower reaction rates compared to n-hexanal under identical conditions.
| Reaction Parameter | This compound (Expected) | n-Hexanal (Typical) |
| Product | 2,2-Dimethylhexanoic acid | Hexanoic acid |
| Reaction Rate | Slower | Faster |
| Typical Yield | Good to High | High (70-95%)[8] |
Experimental Protocol: Jones Oxidation
A solution of the aldehyde (1.0 equivalent) in acetone is cooled in an ice bath. Jones reagent (a solution of chromium trioxide in sulfuric acid) is added dropwise to the stirred solution. The reaction is monitored by TLC until the starting material is consumed. The mixture is then worked up by quenching with isopropanol, followed by extraction with an organic solvent. The organic layers are combined, dried, and concentrated to yield the carboxylic acid.
Reduction to Alcohols
The reduction of aldehydes to primary alcohols is a fundamental transformation, commonly achieved using sodium borohydride (NaBH4).[9] While both aldehydes can be effectively reduced, the sterically hindered carbonyl of this compound is expected to react more slowly than n-hexanal.
| Reaction Parameter | This compound (Expected) | n-Hexanal (Typical) |
| Product | 2,2-Dimethylhexan-1-ol | Hexan-1-ol |
| Reaction Rate | Slower | Faster |
| Typical Yield | High | High |
Experimental Protocol: Sodium Borohydride Reduction
To a stirred solution of the aldehyde (1.0 equivalent) in methanol or ethanol at 0 °C, sodium borohydride (1.1 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with water or dilute acid, and the product is extracted with an organic solvent. The combined organic extracts are washed, dried, and concentrated to afford the primary alcohol.
Aldol Condensation vs. Cannizzaro Reaction
The most significant difference in reactivity between n-hexanal and this compound arises in their behavior under basic conditions.
-
n-Hexanal , possessing two acidic α-hydrogens, readily undergoes a base-catalyzed aldol condensation with itself or other carbonyl compounds to form β-hydroxy aldehydes, which can then dehydrate to form α,β-unsaturated aldehydes.[10]
-
This compound , lacking α-hydrogens, cannot form an enolate and therefore does not undergo aldol condensation. Instead, in the presence of a strong base, it is expected to undergo the Cannizzaro reaction , a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, and another is oxidized to the carboxylate salt.[11][12]
| Reaction | This compound | n-Hexanal |
| Base-Catalyzed Reaction | Cannizzaro Reaction | Aldol Condensation |
| Products | 2,2-Dimethylhexan-1-ol and 2,2-Dimethylhexanoate | 3-hydroxy-2-ethyl-octanal (Aldol adduct) |
Experimental Protocol: Base-Catalyzed Aldol Condensation of n-Hexanal
To a solution of n-hexanal in a suitable solvent (e.g., ethanol), a catalytic amount of a base such as sodium hydroxide is added. The mixture is stirred at room temperature or gently heated. The progress of the reaction is monitored by TLC. After completion, the reaction is neutralized and worked up to isolate the aldol addition or condensation product.
Grignard Reaction
Grignard reagents are potent nucleophiles that add to the carbonyl carbon of aldehydes.[13][14][15] The steric hindrance in this compound is expected to significantly impede the approach of the bulky Grignard reagent, leading to a slower reaction rate and potentially lower yields compared to the reaction with n-hexanal.
| Reaction Parameter | This compound (Expected) | n-Hexanal (Typical) |
| Reaction Rate | Significantly Slower | Faster |
| Typical Yield | Moderate to Low | High |
Experimental Protocol: Grignard Reaction
A solution of the aldehyde in an anhydrous ether solvent (e.g., diethyl ether or THF) is added dropwise to a solution of the Grignard reagent at 0 °C. The reaction mixture is then typically stirred at room temperature until the starting material is consumed. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The product is extracted, and the organic layer is dried and concentrated.
Wittig Reaction
The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones.[16][17][18] While aldehydes are generally more reactive than ketones in the Wittig reaction, severe steric hindrance in the aldehyde can reduce the reaction rate and yield. However, the Wittig reaction is known to be effective even with some sterically hindered carbonyls.[16]
| Reaction Parameter | This compound (Expected) | n-Hexanal (Typical) |
| Reaction Rate | Slower | Faster |
| Typical Yield | Moderate to Good | High |
Experimental Protocol: Wittig Reaction
A phosphonium ylide is prepared by treating a phosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF. The aldehyde is then added to the ylide solution at low temperature (e.g., -78 °C), and the reaction is allowed to warm to room temperature. After the reaction is complete, it is quenched and worked up to isolate the alkene product.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the key differences in reactivity and a general experimental workflow for the reactions discussed.
Caption: Comparative reactivity pathways of n-hexanal and this compound.
Caption: General experimental workflow for aldehyde reactions.
Conclusion
The comparative study of this compound and n-hexanal highlights the critical role of steric hindrance and the presence or absence of α-hydrogens in determining the reactivity of aldehydes. While n-hexanal is a versatile substrate for a wide range of standard organic transformations, the steric bulk of this compound renders it less reactive in nucleophilic addition reactions and directs its reactivity towards the Cannizzaro reaction under basic conditions, in stark contrast to the aldol condensation of n-hexanal. Researchers and drug development professionals should consider these factors when designing synthetic routes, as the choice between a sterically hindered and an unhindered aldehyde will have significant implications for reaction conditions, rates, and product outcomes.
References
- 1. This compound|lookchem [lookchem.com]
- 2. Hexanal, 2,2-dimethyl- | C8H16O | CID 523230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. 19.3 Oxidation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. quora.com [quora.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Wittig reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to the Enantioselective Synthesis of Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of aldehydes is a cornerstone of modern organic chemistry, providing critical chiral building blocks for the pharmaceutical and fine chemical industries. The development of catalytic asymmetric methods to introduce stereocenters, particularly at the α-position of aldehydes, has been a subject of intense research. This guide provides a comparative overview of three principal methodologies: organocatalysis, transition-metal catalysis, and biocatalysis, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers in selecting the optimal strategy for their synthetic challenges.
Comparative Analysis of Methodologies
The choice of a synthetic method for enantioselective aldehyde functionalization hinges on factors such as substrate scope, catalyst availability and cost, operational simplicity, and environmental impact. Each of the three major catalytic approaches offers a unique set of advantages and disadvantages.
Organocatalysis has emerged as a powerful tool, primarily through enamine and iminium ion activation modes. Chiral secondary amines, such as proline and its derivatives, are frequently employed to form transient enamines with aldehyde substrates, which then react with electrophiles. This approach is lauded for its use of metal-free, often readily available, and environmentally benign catalysts. It has been successfully applied to a wide range of α-functionalizations, including oxidations, halogenations, and alkylations.
Transition-metal catalysis offers a complementary and highly effective strategy, particularly for carbon-carbon bond-forming reactions like allylations and alkylations. Catalysts based on iridium, palladium, and other transition metals, in conjunction with chiral ligands, can activate a diverse array of substrates to achieve high enantioselectivity. These methods are often characterized by high turnover numbers and broad substrate scope.
Biocatalysis leverages the inherent stereoselectivity of enzymes to perform highly specific transformations. Enzymes such as lyases and oxidoreductases can catalyze reactions like the carboligation of aldehydes to form chiral α-hydroxy ketones with exceptional enantiomeric purity. Biocatalytic methods are attractive for their mild reaction conditions (typically in aqueous media at or near room temperature) and their potential for large-scale, sustainable synthesis.
Data Presentation: Performance Comparison
The following tables summarize the performance of representative examples from each catalytic methodology for the enantioselective functionalization of aldehydes.
Table 1: Organocatalytic α-Functionalization of Aldehydes
| Reaction | Aldehyde Substrate | Catalyst (mol%) | Reagent | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| α-Oxidation | Propanal | L-Proline (2) | Nitrosobenzene | CHCl₃ | 4 | 78 | 96 | [1] |
| α-Chlorination | Propanal | (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine (10) | NCS | CH₂Cl₂ | 1 | 95 | 92 | [2] |
| α-Alkylation | Hexanal | Imidazolidinone + Ir photocatalyst | Styrene | Toluene | 24 | 64 | 95 | [3] |
NCS: N-Chlorosuccinimide
Table 2: Transition-Metal Catalyzed Allylation of Aldehydes
| Aldehyde Substrate | Catalyst System (mol%) | Allyl Source | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| Benzaldehyde | [Ir(cod)Cl]₂ (2.5) / (R)-BINAP (5) | Allyl acetate | THF | 12 | 85 | 95 | [4][5][6] |
| p-Nitrobenzaldehyde | [Ir(cod)Cl]₂ (2.5) / (R)-BINAP (5) | Allyl acetate | THF | 12 | 91 | 97 | [4][5][6] |
| Cinnamaldehyde | [Ir(cod)Cl]₂ (2.5) / (R)-BINAP (5) | Allyl acetate | THF | 12 | 88 | 96 | [4][5][6] |
cod: 1,5-Cyclooctadiene; BINAP: 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl
Table 3: Biocatalytic Carboligation of Aldehydes
| Aldehyde Donor | Aldehyde Acceptor | Biocatalyst | Medium | Time (h) | Yield (%) | ee (%) | Reference |
| Acetaldehyde | Benzaldehyde | Benzaldehyde Lyase (BAL) | Aqueous buffer | 24 | >95 | >99 | [7] |
| Propanal | Benzaldehyde | Benzaldehyde Lyase (BAL) | Aqueous buffer | 24 | >95 | >99 | [7] |
| Acetaldehyde | 3-Chlorobenzaldehyde | Benzaldehyde Lyase (BAL) | Aqueous buffer | 24 | >95 | >99 | [7] |
Experimental Protocols
Organocatalytic Enantioselective α-Oxidation of Propanal
This protocol is adapted from the work of MacMillan and co-workers.[1]
Materials:
-
Propanal (1.0 mmol, 1.0 equiv)
-
Nitrosobenzene (1.2 mmol, 1.2 equiv)
-
L-Proline (0.02 mmol, 0.02 equiv)
-
Chloroform (CHCl₃), anhydrous (5.0 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add L-proline (2.3 mg, 0.02 mmol).
-
Add anhydrous chloroform (5.0 mL) to the flask, and cool the mixture to 0 °C in an ice bath.
-
Add propanal (72 µL, 1.0 mmol) to the stirred solution.
-
Add nitrosobenzene (128 mg, 1.2 mmol) in one portion.
-
Stir the reaction mixture at 0 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl) (10 mL).
-
Extract the mixture with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired α-oxyaldehyde.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Transition-Metal Catalyzed Enantioselective Allylation of Benzaldehyde
This protocol is based on the iridium-catalyzed methodology developed by Krische and co-workers.[4][5][6]
Materials:
-
Benzaldehyde (0.5 mmol, 1.0 equiv)
-
Allyl acetate (1.0 mmol, 2.0 equiv)
-
[Ir(cod)Cl]₂ (0.0125 mmol, 0.025 equiv)
-
(R)-BINAP (0.025 mmol, 0.05 equiv)
-
Cesium carbonate (Cs₂CO₃) (0.1 mmol, 0.2 equiv)
-
m-Nitrobenzoic acid (0.05 mmol, 0.1 equiv)
-
Tetrahydrofuran (THF), anhydrous (1.0 mL)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add [Ir(cod)Cl]₂ (8.4 mg, 0.0125 mmol), (R)-BINAP (15.6 mg, 0.025 mmol), cesium carbonate (32.6 mg, 0.1 mmol), and m-nitrobenzoic acid (8.4 mg, 0.05 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous THF (1.0 mL) via syringe.
-
Add benzaldehyde (51 µL, 0.5 mmol) followed by allyl acetate (109 µL, 1.0 mmol).
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C in an oil bath for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with diethyl ether (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield the homoallylic alcohol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Biocatalytic Enantioselective Synthesis of (R)-2-Hydroxy-1-phenylpropan-1-one
This protocol is a representative example of a thiamine diphosphate (ThDP)-dependent lyase-catalyzed carboligation.[7]
Materials:
-
Benzaldehyde (10 mmol, 1.0 equiv)
-
Acetaldehyde (20 mmol, 2.0 equiv)
-
Benzaldehyde Lyase (BAL) from Pseudomonas fluorescens (e.g., 500 U)
-
Thiamine diphosphate (ThDP) (0.1 mM)
-
Magnesium chloride (MgCl₂) (2.5 mM)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
Procedure:
-
In a temperature-controlled reaction vessel, prepare a solution of potassium phosphate buffer (e.g., 100 mL) containing ThDP (0.1 mM) and MgCl₂ (2.5 mM).
-
Add benzaldehyde (1.02 mL, 10 mmol) and acetaldehyde (1.12 mL, 20 mmol) to the buffer solution.
-
Initiate the reaction by adding the Benzaldehyde Lyase (BAL) enzyme preparation (500 U).
-
Stir the reaction mixture at room temperature (e.g., 25 °C) for 24 hours. Monitor the reaction progress by HPLC.
-
Upon completion, stop the reaction by adding an equal volume of ethyl acetate to extract the product.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or column chromatography if necessary.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Mechanistic Pathways and Workflows
Organocatalysis: Enamine Catalytic Cycle
The enantioselective α-functionalization of aldehydes via organocatalysis typically proceeds through an enamine intermediate. The chiral secondary amine catalyst reacts with the aldehyde to form a chiral enamine, which then acts as a nucleophile, attacking an electrophile from a sterically less hindered face, thereby inducing asymmetry. Hydrolysis of the resulting iminium ion releases the functionalized aldehyde and regenerates the catalyst.
Caption: Enamine catalytic cycle for aldehyde α-functionalization.
Transition-Metal Catalysis: Iridium-Catalyzed Allylation
In this example, the iridium catalyst activates the allyl acetate, which, through a series of steps involving oxidative addition and decarboxylation, forms an electrophilic π-allyl-iridium complex. The aldehyde is activated, and the nucleophilic attack of the allyl group proceeds in a stereocontrolled manner dictated by the chiral ligand.
Caption: Workflow for transition-metal catalyzed allylation.
Biocatalysis: ThDP-Lyase Catalyzed Carboligation
The biocatalytic cycle for ThDP-dependent lyases involves the formation of a key "active aldehyde" intermediate. The ThDP cofactor attacks the donor aldehyde, which after decarboxylation (if applicable) or rearrangement, forms a nucleophilic enamine-carbanion equivalent. This intermediate then attacks the acceptor aldehyde, leading to the formation of the new C-C bond and release of the α-hydroxy ketone product.
Caption: ThDP-lyase catalytic pathway for carboligation.
Conclusion
The enantioselective synthesis of aldehydes is a vibrant field with multiple powerful catalytic strategies at the disposal of the synthetic chemist. Organocatalysis offers a metal-free and often operationally simple approach. Transition-metal catalysis provides high efficiency and broad applicability, especially for C-C bond formations. Biocatalysis excels in its unparalleled stereoselectivity and mild, environmentally friendly reaction conditions. The choice of method will ultimately be guided by the specific requirements of the target molecule and the practical constraints of the laboratory. This guide provides a foundation for making an informed decision by comparing these key methodologies through quantitative data, detailed protocols, and mechanistic insights.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Biocatalytic strategies for the asymmetric synthesis of alpha-hydroxy ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Enantioselective Iridium-Catalyzed Carbonyl Allylation from the Alcohol or Aldehyde Oxidation Level Using Allyl Acetate as an Allyl Metal Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Enantioselective organocatalytic electrochemical α-chlorination of aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Impurity Profile of 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the potential impurity profile of 2,2-Dimethylhexanal. It offers a comparative overview of likely impurities, their origins based on common synthetic pathways, and detailed analytical methodologies for their detection and quantification. The information presented herein is intended to support researchers and professionals in drug development and quality control in establishing a robust impurity control strategy.
Potential Impurity Profile
The impurity profile of this compound is intrinsically linked to its manufacturing process. While specific impurity data is not extensively published, an understanding of its synthesis allows for the prediction of potential related substances. A common route to aldehydes involves the oxidation of the corresponding primary alcohol or the reduction of a carboxylic acid derivative. Another plausible synthesis involves the hydroformylation of a corresponding alkene.
Based on these general synthetic routes, a profile of potential impurities can be postulated. These may include unreacted starting materials, byproducts of the reaction, and degradation products.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure | Potential Origin |
| 2,2-Dimethylhexan-1-ol | C8H18O | Incomplete oxidation of the starting alcohol or over-reduction of a carboxylic acid. |
| 2,2-Dimethylhexanoic acid | C8H16O2 | Over-oxidation of this compound or the starting alcohol. |
| 2,2-Dimethylpentanal | C7H14O | Impurity in the starting material or side reaction during synthesis. |
| 3,3-Dimethylhexanal | C8H16O | Isomeric impurity from the starting material or rearrangement during synthesis. |
| Unidentified Aldol Adducts | Variable | Self-condensation of the aldehyde product (aldol reaction). |
Analytical Methodologies for Impurity Detection
The selection of an appropriate analytical method is critical for the accurate identification and quantification of impurities in this compound. Gas chromatography (GC) is a primary technique for analyzing volatile compounds like aldehydes. High-performance liquid chromatography (HPLC), particularly after derivatization, can also be employed, especially for non-volatile impurities.
Gas Chromatography (GC-FID) Method
Gas chromatography with a Flame Ionization Detector (GC-FID) is a robust and widely applicable technique for the separation and quantification of volatile organic compounds.
Experimental Protocol:
-
Instrument: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector.
-
Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aldehydes and related alcohols.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 5 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Final hold: Hold at 250°C for 10 minutes.
-
-
Injector Temperature: 250°C.
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Sample Preparation: Dilute the this compound sample in a suitable solvent, such as dichloromethane or hexane, to an appropriate concentration (e.g., 1 mg/mL).
High-Performance Liquid Chromatography (HPLC-UV) with Derivatization
For the analysis of aldehydes by HPLC, a derivatization step is often necessary to introduce a chromophore for UV detection. 2,4-Dinitrophenylhydrazine (DNPH) is a common derivatizing agent for carbonyl compounds.
Experimental Protocol:
-
Derivatization Step:
-
Prepare a solution of DNPH in a suitable acidic medium (e.g., acetonitrile and phosphoric acid).
-
Mix the this compound sample with the DNPH solution.
-
Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time to form the 2,4-dinitrophenylhydrazone derivatives.
-
Quench the reaction and dilute the sample with the mobile phase.
-
-
Instrument: HPLC system with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with a lower concentration of acetonitrile (e.g., 50%) and gradually increase to a higher concentration (e.g., 95%) over the course of the run to elute the derivatives.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 360 nm (the maximum absorbance for DNPH derivatives).
-
Injection Volume: 10 µL.
Visualizing Impurity Formation Pathways
The following diagram illustrates the logical relationship between the synthesis of this compound via alcohol oxidation and the formation of its primary impurities.
Caption: Synthesis and potential impurity formation pathways for this compound.
The diagram above outlines the central synthesis step (oxidation) and the potential side reactions leading to common process-related impurities. Understanding these pathways is fundamental to developing effective control strategies during manufacturing and for setting appropriate specifications for the final product.
A Comparative Olfactory Analysis of 2,2-Dimethylhexanal and Other Key Fragrance Aldehydes
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the olfactory properties, experimental evaluation, and signaling pathways of significant fragrance aldehydes, with a focus on the unique characteristics of 2,2-Dimethylhexanal.
This guide provides a comprehensive comparison of the olfactory properties of this compound against a range of commonly used fragrance aldehydes. The information is intended for researchers and professionals in the fields of fragrance science, sensory analysis, and drug development who are interested in the structure-activity relationships of odorous molecules.
Olfactory Profile and Physicochemical Differences
While aldehydes are a cornerstone of the fragrance industry, their individual olfactory characteristics can vary significantly based on their molecular structure. A key differentiator for this compound lies in its behavior in aqueous environments, such as the nasal mucus. Unlike its linear isomer, hexanal, this compound does not readily form a gem-diol (hydration of the aldehyde group). This resistance to hydration, due to the steric hindrance from the two methyl groups at the alpha-carbon, is a critical factor influencing its interaction with olfactory receptors and thus its perceived scent.
While a specific, publicly available odor threshold for this compound is not documented in common databases, qualitative descriptions of structurally similar compounds provide some insight. A mixture containing the isomeric 2,4-dimethyl-hexanal is reported to possess floral, green, and fruity notes, with additional ozonic and solvent-like characteristics. This suggests that branched aldehydes can present complex and multifaceted odor profiles.
Quantitative Comparison of Fragrance Aldehydes
To provide a clear benchmark for comparison, the following table summarizes the odor thresholds and characteristic scent profiles of several well-known fragrance aldehydes. The odor threshold is a measure of the lowest concentration of a substance that can be detected by the human sense of smell.
| Aldehyde | Chemical Formula | Molecular Weight ( g/mol ) | Odor Threshold (in water, ppb) | Odor Profile |
| This compound | C8H16O | 128.21 | Not Publicly Available | Floral, green, fruity, ozonic, solventy (inferred from isomers) |
| Hexanal (C6) | C6H12O | 100.16 | 4.5 | Fatty, green, grassy, slightly fruity |
| Heptanal (C7) | C7H14O | 114.18 | 3.0 | Oily, fatty, citrus, green |
| Octanal (C8) | C8H16O | 128.21 | 0.7 | Fatty, waxy, citrus, orange |
| Nonanal (C9) | C9H18O | 142.24 | 1.0 | Waxy, rosy, citrus, green |
| Decanal (C10) | C10H20O | 156.27 | 0.1 | Fatty, waxy, orange peel, floral |
| Citronellal | C10H18O | 154.25 | 7.2 | Citrus, lemon, green, rosy |
| Cinnamic Aldehyde | C9H8O | 132.16 | 50 | Spicy, cinnamon, warm, sweet |
| Benzaldehyde | C7H6O | 106.12 | 320 | Almond, nutty, sweet, cherry |
Experimental Protocols
Accurate and reproducible assessment of olfactory properties relies on standardized experimental protocols. The following outlines a typical methodology for the sensory evaluation of fragrance aldehydes.
Protocol: Sensory Panel Evaluation of Fragrance Aldehydes
1. Objective: To determine and compare the odor profile and intensity of this compound and other fragrance aldehydes.
2. Materials:
- Aldehyde samples of high purity.
- Odor-free solvent (e.g., diethyl phthalate or ethanol).
- Glass sniffing strips.
- Odor-free sample vials.
- Fume hood or well-ventilated sensory evaluation booth.
- Data collection forms or software.
3. Panelist Selection and Training:
- Recruit a panel of 10-15 individuals screened for normal olfactory acuity.
- Train panelists to identify and rate the intensity of a range of standard odorants.
- Familiarize panelists with the terminology used for odor description (e.g., fruity, floral, green, waxy).
4. Sample Preparation:
- Prepare serial dilutions of each aldehyde in the chosen solvent. Concentrations should span a range from below the expected detection threshold to clearly perceptible levels.
- Dip sniffing strips into each dilution for a standardized amount of time (e.g., 2 seconds) and allow the solvent to evaporate for a set period (e.g., 10 seconds).
- Present the strips in coded, randomized order to the panelists.
5. Evaluation Procedure:
- Panelists sniff each strip and record their observations.
- Odor Profile: Panelists describe the character of the odor using a predefined list of descriptors and are also allowed to provide their own terms.
- Odor Intensity: Panelists rate the intensity of the odor on a labeled magnitude scale (e.g., from 0 = no odor to 9 = extremely strong).
- A rest period between samples (e.g., 30-60 seconds) is essential to prevent olfactory fatigue.
- Panelists should cleanse their palate between samples with odor-free water or by sniffing an unscented material (e.g., their own skin).
6. Data Analysis:
Analyze the frequency of use for each odor descriptor to build a profile for each aldehyde.
Calculate the mean intensity ratings at each concentration.
Statistical analysis (e.g., ANOVA) can be used to determine significant differences in intensity and odor profiles between the aldehydes.
Sensory Evaluation Workflow Olfactory Signaling Pathway
The perception of aldehydes, like other odorants, is initiated by their interaction with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs), and their activation triggers a downstream signaling cascade.
This guide provides a foundational understanding of the olfactory properties of this compound in comparison to other fragrance aldehydes. Further research, particularly to determine the odor threshold of this compound, would be invaluable for a more complete quantitative comparison. The provided experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies in fragrance science and related fields.
Unlocking Synthetic Pathways: A Comparative Guide to the Efficacy of 2,2-Dimethylhexanal as a Synthon
In the intricate world of natural product synthesis, the choice of building blocks is paramount to the success and efficiency of a synthetic route. Among the vast arsenal of synthons available to chemists, aldehydes are fundamental precursors for creating complex carbon skeletons. This guide provides a comparative analysis of 2,2-dimethylhexanal, a sterically hindered aldehyde, against less encumbered alternatives in common carbon-carbon bond-forming reactions. This evaluation is critical for researchers, scientists, and drug development professionals in designing efficient and high-yielding synthetic strategies.
While this compound is not extensively documented in the total synthesis of complex natural products, an analysis of its reactivity, and that of its analogs, provides valuable insights. The presence of a gem-dimethyl group adjacent to the carbonyl imparts significant steric hindrance, profoundly influencing its behavior in key chemical transformations. This guide will compare its theoretical and observed performance in Grignard reactions, Wittig reactions, and Aldol additions against a standard linear aldehyde, hexanal. For reactions where specific data for this compound is scarce, the closely related and well-studied pivaldehyde (2,2-dimethylpropanal) will be used as a proxy to illustrate the effects of steric hindrance.
Comparative Analysis of Aldehyde Reactivity
The efficacy of an aldehyde synthon is largely determined by its performance in reactions that construct the molecular backbone of the target natural product. Below is a summary of expected and reported outcomes for three fundamental transformations.
| Reaction Type | Aldehyde Synthon | Key Considerations & Expected Outcome | Reported Yield (%) | Reference Conditions |
| Grignard Reaction | This compound (by proxy of Pivaldehyde) | The bulky t-butyl group hinders the approach of the Grignard reagent. This can lead to slower reaction rates and favor side reactions like reduction of the aldehyde or enolization if the Grignard reagent is also bulky. | ~70-85% | Reaction with various Grignard reagents in diethyl ether or THF. |
| Hexanal | As a linear, unhindered aldehyde, it reacts readily with Grignard reagents. The primary outcome is the expected secondary alcohol with high efficiency and minimal side reactions. | >90% | Reaction with Ethylmagnesium Bromide in Diethyl Ether, followed by acidic workup.[1] | |
| Wittig Reaction | This compound (by proxy of Pivaldehyde) | Steric hindrance can slow the reaction, particularly with stabilized ylides. However, the reaction is often still feasible, especially with less bulky, non-stabilized ylides. | 60-80% | Reaction with various unstabilized and stabilized phosphonium ylides. |
| Hexanal | Reacts efficiently with a wide range of Wittig reagents to form alkenes. The stereochemical outcome (E/Z) is dependent on the nature of the ylide and reaction conditions. | 75-95% | Reaction with various phosphonium ylides in solvents like THF or CH₂Cl₂. | |
| Aldol Addition | This compound (by proxy of Pivaldehyde) | Lacks α-hydrogens, meaning it cannot form an enolate and can only act as an electrophile (acceptor) in a crossed Aldol reaction. Steric hindrance can still impede the approach of the nucleophilic enolate. | Variable | Can participate as an acceptor in crossed Aldol reactions.[2] |
| Hexanal | Possesses α-hydrogens and can act as both a nucleophile (via its enolate) and an electrophile. This can lead to self-condensation products in addition to the desired crossed-aldol product if not carefully controlled. | 60-80% (for self-condensation) | Base-catalyzed self-condensation.[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and adaptation in the laboratory. Below are representative protocols for the key reactions discussed.
Grignard Reaction with an Aldehyde
Objective: To synthesize a secondary alcohol via the nucleophilic addition of a Grignard reagent to an aldehyde.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Alkyl or aryl halide (e.g., Bromobenzene)
-
Aldehyde (e.g., Hexanal)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel, reflux condenser (all flame- or oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of the Grignard Reagent: Place magnesium turnings (1.2 equivalents) in the round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Add a small volume of anhydrous diethyl ether. Dissolve the alkyl/aryl halide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the halide solution to the magnesium. The reaction is initiated if bubbling or a cloudy appearance is observed (a crystal of iodine can be added to initiate). Once started, add the remaining halide solution dropwise to maintain a gentle reflux. After addition is complete, stir for an additional 30 minutes.
-
Reaction with Aldehyde: Cool the Grignard reagent solution in an ice bath. Dissolve the aldehyde (1.0 equivalent) in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[4]
-
Workup: After the addition is complete, allow the mixture to stir at room temperature for 1 hour. Quench the reaction by slowly pouring it into a beaker containing crushed ice and saturated aqueous NH₄Cl solution.[4][5]
-
Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[4] The solvent is then removed under reduced pressure, and the crude alcohol can be purified by distillation or column chromatography.
Wittig Reaction with an Aldehyde
Objective: To synthesize an alkene from an aldehyde using a phosphonium ylide.
Materials:
-
Phosphonium salt (e.g., Benzyltriphenylphosphonium chloride)
-
Strong base (e.g., n-Butyllithium, NaH, or 50% NaOH)
-
Anhydrous solvent (e.g., THF or Dichloromethane)
-
Aldehyde (e.g., 9-Anthraldehyde)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Round-bottom flask or vial
-
Magnetic stirrer and stir bar
Procedure:
-
Ylide Formation (in situ): In a flask under an inert atmosphere, suspend the phosphonium salt (1.1 equivalents) in the anhydrous solvent. Cool the suspension (e.g., to 0 °C or -78 °C depending on the base). Add the strong base dropwise and stir for 1 hour to form the colored ylide.
-
Reaction with Aldehyde: Dissolve the aldehyde (1.0 equivalent) in the same anhydrous solvent and add it dropwise to the ylide solution at the same cold temperature.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by Thin Layer Chromatography (TLC).[6]
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.[7] The solvent is removed under reduced pressure. The crude product, containing the alkene and triphenylphosphine oxide, is then purified, typically by column chromatography, to separate the non-polar alkene from the polar phosphine oxide byproduct.[6]
Base-Catalyzed Aldol Addition
Objective: To form a β-hydroxy carbonyl compound from an aldehyde or ketone.
Materials:
-
Aldehyde/Ketone with α-hydrogens (e.g., Acetone)
-
Aldehyde acceptor (e.g., Benzaldehyde)
-
Base catalyst (e.g., 5 M NaOH solution)
-
Solvent (e.g., Ethanol)
-
Reaction tube or flask
-
Ice bath
Procedure:
-
Reaction Setup: In a reaction tube, combine the aldehyde acceptor (2.0 equivalents), the ketone/aldehyde donor (1.0 equivalent), and ethanol.[8]
-
Initiation: Add the aqueous NaOH solution to the mixture and shake or stir vigorously at room temperature.[9] For a simple aldol addition, the reaction should be kept cool to prevent dehydration.
-
Reaction and Isolation: Continue to agitate the mixture for 15-30 minutes. The product may precipitate from the solution. If so, collect the solid by vacuum filtration. If not, proceed to an aqueous workup.
-
Workup and Purification: Quench the reaction by neutralizing the base with dilute acid. Extract the product with an organic solvent. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. After solvent removal, the crude β-hydroxy carbonyl compound can be purified by recrystallization or column chromatography.
Visualizing the Synthetic Workflow
The decision to use a sterically hindered synthon like this compound has significant implications for a synthetic route. The following diagram illustrates the logical workflow, highlighting the challenges and potential outcomes.
References
- 1. homework.study.com [homework.study.com]
- 2. organic chemistry - Selectivity in aldol condensation between pivaldehyde and acetone - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. secure.confis.cz [secure.confis.cz]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. webassign.net [webassign.net]
A Comparative Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 2,2-Dimethylhexanal Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of hypothetical Quantitative Structure-Activity Relationship (QSAR) studies on 2,2-Dimethylhexanal and its analogues. Due to the limited availability of specific QSAR data for this compound series in publicly accessible literature, this document serves as a representative example, illustrating the application of QSAR principles to this class of molecules. The methodologies, data, and visualizations presented are based on established practices in QSAR for aliphatic aldehydes and are intended to guide future research and development.
Introduction to QSAR and this compound Analogues
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activities.[1] These models are instrumental in drug discovery and toxicology for predicting the activity of new molecules, thereby prioritizing synthesis and testing efforts.[1] this compound, a branched aliphatic aldehyde, and its analogues are of interest in various fields, including fragrance, food chemistry, and toxicology. Understanding the relationship between their structural features and biological effects is crucial for their safe and effective application.
The aldehyde functional group is known to be reactive and can interact with biological macromolecules, leading to a range of effects from pleasant odors to cytotoxicity and genotoxicity.[2][3] QSAR studies on aldehydes often focus on predicting endpoints such as odor thresholds, aquatic toxicity, and skin sensitization.[4]
Hypothetical QSAR Study Data
To illustrate a comparative QSAR analysis, a hypothetical dataset for a series of this compound analogues is presented below. The biological activity endpoint considered here is cytotoxicity against a human cell line (e.g., HepG2), expressed as the concentration that inhibits 50% of cell growth (IC50). The molecular descriptors chosen are commonly used in QSAR studies of aldehydes and represent physicochemical properties relevant to their biological activity.[5][6][7]
Table 1: Hypothetical Physicochemical Descriptors and Cytotoxicity of this compound Analogues
| Compound ID | Analogue Name | Structure | LogP | Molecular Weight ( g/mol ) | Polar Surface Area (Ų) | Cytotoxicity (IC50, µM) |
| DMH-01 | This compound | CCCCC(C)(C)C=O | 2.9 | 128.21 | 17.07 | 150 |
| DMH-02 | 2,2-Dimethylpentanal | CCCC(C)(C)C=O | 2.4 | 114.19 | 17.07 | 250 |
| DMH-03 | 2,2-Dimethylheptanal | CCCCCC(C)(C)C=O | 3.4 | 142.24 | 17.07 | 100 |
| DMH-04 | 2-Ethyl-2-methylhexanal | CCCCC(C)(CC)C=O | 3.2 | 142.24 | 17.07 | 120 |
| DMH-05 | 2,2,3-Trimethylpentanal | CCC(C)C(C)(C)C=O | 2.8 | 128.21 | 17.07 | 180 |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a QSAR study of this compound analogues.
In Vitro Cytotoxicity Assay (MTS Assay)
This protocol is based on established methods for assessing the cytotoxicity of aldehydes.[8][9]
-
Cell Culture: Human hepatocellular carcinoma (HepG2) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Compound Preparation: Test compounds (this compound analogues) are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial dilutions are then prepared in the cell culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to attach for 24 hours.
-
Compound Exposure: The culture medium is replaced with medium containing the various concentrations of the test compounds. A vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin) are also included. The plates are incubated for 48 hours.
-
MTS Assay: After the incubation period, MTS reagent ([3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium]) is added to each well according to the manufacturer's instructions. The plates are incubated for another 2-4 hours at 37°C.
-
Data Analysis: The absorbance at 490 nm is measured using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Molecular Descriptor Calculation
-
Structure Drawing and Optimization: The 2D structures of the this compound analogues are drawn using a chemical drawing software (e.g., ChemDraw). The 3D structures are then generated and optimized using a computational chemistry software package (e.g., Gaussian, Spartan) employing a suitable level of theory (e.g., B3LYP/6-31G*).
-
Descriptor Calculation: A variety of molecular descriptors are calculated using software such as DRAGON or MOE. These descriptors can be categorized as:
-
Constitutional: Molecular Weight, number of atoms, etc.
-
Topological: Connectivity indices, shape indices, etc.
-
Geometrical: Molecular surface area, volume, etc.
-
Physicochemical: LogP (octanol-water partition coefficient), Polar Surface Area (PSA), molar refractivity, etc.[7]
-
Quantum-Chemical: HOMO/LUMO energies, dipole moment, etc.[5][6]
-
Visualizations
QSAR Workflow
The following diagram illustrates a typical workflow for a QSAR study.
Caption: A generalized workflow for developing and applying a QSAR model.
Proposed Signaling Pathway for Aldehyde-Induced Cytotoxicity
The cytotoxicity of aldehydes is often linked to their reactivity towards cellular macromolecules.[2] The following diagram depicts a plausible signaling pathway leading to cytotoxicity induced by reactive aldehydes.
Caption: A simplified diagram of a potential mechanism for aldehyde-induced cell death.
Conclusion and Future Directions
This guide has presented a hypothetical framework for a QSAR study on this compound analogues, highlighting the key components of such an investigation. While specific experimental data for this compound series is lacking, the principles and methodologies outlined provide a solid foundation for future research.
For drug development professionals and researchers, the key takeaways are:
-
Data-Driven Decisions: QSAR models can provide valuable insights into the structure-activity relationships of novel compounds, guiding the design of molecules with desired properties and reduced toxicity.
-
Importance of Robust Protocols: The reliability of any QSAR model is contingent upon the quality of the input data. Standardized and well-documented experimental protocols are essential.
-
Mechanistic Understanding: Visualizing potential signaling pathways can aid in interpreting QSAR models and understanding the underlying biological mechanisms of action.
Future work should focus on generating robust experimental data for a diverse set of this compound analogues to develop and validate predictive QSAR models for various biological endpoints, including cytotoxicity, genotoxicity, and olfactory responses. Such studies will be invaluable for the risk assessment and rational design of this important class of aliphatic aldehydes.
References
- 1. benchchem.com [benchchem.com]
- 2. Volatile Short-Chain Aliphatic Aldehydes Act as Taste Modulators through the Orally Expressed Calcium-Sensing Receptor CaSR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Odor detection by humans of lineal aliphatic aldehydes and helional as gauged by dose-response functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchers.kean.edu [researchers.kean.edu]
- 6. QSAR with quantum topological molecular similarity indices: toxicity of aromatic aldehydes to Tetrahymena pyriformis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tutorial: Molecular Descriptors in QSAR [people.chem.ucsb.edu]
- 8. Item - In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong - Figshare [ro.uow.edu.au]
- 9. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]
Safety Operating Guide
Safe Disposal of 2,2-Dimethylhexanal: A Guide for Laboratory Professionals
Proper disposal of 2,2-Dimethylhexanal is critical to ensure laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste in accordance with safety regulations. Adherence to these protocols will help mitigate risks associated with this flammable and irritant chemical.
I. Understanding the Hazards
This compound is classified as a hazardous substance. A thorough understanding of its properties is the first step toward safe handling and disposal. Key hazard information is summarized in the table below.
| Hazard Classification | GHS Pictograms | Hazard Statements |
| Flammable Liquid (Category 3) | 🔥 | H226: Flammable liquid and vapor.[1][2] |
| Skin Irritant (Category 2) | ❗ | H315: Causes skin irritation.[1][2] |
| Eye Irritant (Category 2A) | ❗ | H319: Causes serious eye irritation.[1][2] |
| Specific target organ toxicity — single exposure (Respiratory tract irritation) | ❗ | H335: May cause respiratory irritation.[1] |
II. Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn and that the work area is properly equipped.
-
Personal Protective Equipment (PPE):
-
Wear protective gloves (nitrile or other chemically resistant material).
-
Wear safety glasses with side shields or chemical splash goggles.[2]
-
Wear a flame-retardant lab coat.
-
If there is a risk of inhalation, use a respirator with an appropriate organic vapor cartridge.
-
-
Work Area:
III. Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is collection for incineration by a licensed hazardous waste disposal facility. Under no circumstances should this compound be disposed of down the sanitary sewer system. [4]
Experimental Protocol: Waste Collection and Segregation
-
Designate a Waste Container:
-
Obtain a clean, chemically compatible waste container with a secure, tight-fitting lid. The container should be clearly labeled for "Halogen-Free Organic Solvent Waste."
-
Ensure the container is properly grounded to prevent the buildup of static electricity.[3]
-
-
Waste Transfer:
-
Carefully transfer the this compound waste into the designated container using a funnel to minimize splashing.
-
If transferring from smaller containers, do so slowly to avoid generating static discharge.
-
-
Container Labeling:
-
Clearly label the waste container with a "Hazardous Waste" tag.[4]
-
The label must include:
-
The full chemical name: "this compound"
-
An accurate estimation of the volume or mass of the waste.
-
The associated hazards (e.g., "Flammable," "Irritant").
-
The date of accumulation.
-
-
-
Storage of Waste Container:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[4]
-
Follow all institutional procedures for waste manifest and pickup.
-
Protocol for Contaminated Materials
-
Solid Waste: Any materials such as paper towels, gloves, or absorbent pads that are contaminated with this compound should be collected in a separate, sealed, and clearly labeled container for solid hazardous waste.[4] Do not dispose of these materials in the regular trash.
-
Empty Containers: "Empty" containers of this compound may still contain residual vapors and liquid. These should be triple-rinsed with a suitable solvent (e.g., acetone). The rinsate must be collected and disposed of as flammable liquid hazardous waste. After rinsing, the container can be managed as non-hazardous waste, following institutional guidelines.
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent injury and further contamination.
-
Evacuate and Alert:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your EHS office.
-
-
Control Ignition Sources:
-
Immediately extinguish all nearby flames and turn off any spark-producing equipment.
-
-
Containment and Cleanup (for small spills):
-
Wearing appropriate PPE, contain the spill using a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Once absorbed, carefully scoop the material into a designated hazardous waste container.
-
-
Decontamination:
-
Decontaminate the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Essential Safety and Operational Guide for Handling 2,2-Dimethylhexanal
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2,2-Dimethylhexanal. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Immediate Precautions
This compound is a flammable liquid that can cause significant health effects if not handled properly. All personnel must be thoroughly familiar with its hazards before commencing any work.
Primary Hazards: [1]
-
Flammable Liquid: Poses a fire risk, especially in the presence of ignition sources.
-
Skin Irritation: Can cause redness, itching, and inflammation upon contact.[1]
-
Serious Eye Irritation: May cause significant eye damage if splashed into the eyes.[1]
-
Respiratory Irritation: Inhalation of vapors may lead to respiratory discomfort and irritation.[1]
Signal Word: Danger[2]
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Personal Protective Equipment (PPE)
The selection and consistent use of appropriate PPE is the primary defense against exposure to this compound.
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |
| Hand Protection | Chemically resistant gloves are required. Nitrile gloves are suitable for splash protection, but for prolonged or immersive contact, butyl or neoprene gloves are recommended. |
| Body Protection | A flame-retardant laboratory coat must be worn at all times. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is advised. |
| Footwear | Closed-toe shoes are mandatory. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is crucial to minimize risks.
Engineering Controls
-
Ventilation: All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]
-
Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[3][4]
-
Grounding: Ensure that all containers and equipment are properly grounded to prevent the buildup of static electricity.[4]
Procedural Steps for Handling
-
Preparation:
-
Ensure the chemical fume hood is functioning correctly.
-
Assemble all necessary equipment and reagents before introducing this compound.
-
Don all required PPE as specified in the table above.
-
-
Dispensing:
-
Use a properly calibrated dispensing tool (e.g., pipette, syringe) to handle the liquid.
-
Work slowly and deliberately to avoid splashing.
-
-
During Reaction/Use:
-
Keep the container of this compound sealed when not in use.
-
Continuously monitor the experiment for any signs of unexpected reactions.
-
-
Post-Procedure:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly dispose of all waste as outlined in the disposal plan.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Storage Requirements
Proper storage is essential to maintain the stability of this compound and prevent accidents.
| Storage Parameter | Requirement |
| Temperature | Store in a cool, dry, well-ventilated area away from heat.[3][5] Some suppliers recommend storage in a freezer under -20°C.[2] |
| Inert Atmosphere | For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2] |
| Container | Keep in a tightly sealed, properly labeled container.[3] |
| Incompatible Materials | Segregate from strong oxidizing agents, acids, and bases. |
Disposal Plan
This compound and any materials contaminated with it must be disposed of as hazardous waste.
Waste Segregation and Collection
-
Liquid Waste: Collect all liquid this compound waste in a designated, labeled, and sealed container.
-
Solid Waste: Contaminated solid waste (e.g., gloves, paper towels, pipette tips) should be collected in a separate, clearly labeled, and sealed container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Flammable, Irritant).
Disposal Procedure
-
Collection: Place all sealed and labeled waste containers in a designated satellite accumulation area.
-
Institutional Protocol: Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department for guidance.
-
Prohibited Disposal: DO NOT dispose of this compound down the drain or in regular trash.[6]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
| Emergency Situation | Action Plan |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3] |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | DO NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your EHS department. For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the spill. Collect the absorbed material into a sealed container for disposal as hazardous waste. |
Experimental Workflow and Logical Relationships
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
